Technical Documentation Center

1-Methyldecahydro-1,5-naphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyldecahydro-1,5-naphthyridine
  • CAS: 381227-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted NMR Spectral Analysis of 1-Methyldecahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyldecahydro-1,5-naphthyridine is a saturated bicyclic diamine of significant interest in medicinal chemistry and drug development due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyldecahydro-1,5-naphthyridine is a saturated bicyclic diamine of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which can be utilized to explore specific pharmacophores in three-dimensional space. The precise characterization of its structure, including stereochemistry and conformational preferences, is paramount for understanding its biological activity and for the rational design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of such compounds in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts and spectral data for 1-methyldecahydro-1,5-naphthyridine. In the absence of published experimental spectra for this specific molecule, this guide will leverage data from analogous structures and fundamental principles of NMR spectroscopy to predict and interpret its spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic systems.

Molecular Structure and Conformational Analysis

The structure of 1-methyldecahydro-1,5-naphthyridine consists of two fused piperidine rings with a methyl group on one of the nitrogen atoms. The decahydronaphthyridine core can exist in several stereoisomeric forms, arising from the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a) and the configuration of the nitrogen atoms. The most stable conformations are typically a trans- or cis-fused decalin-like chair-chair arrangement.

The presence of the N-methyl group introduces further conformational complexity. The orientation of the methyl group (axial or equatorial) and the nitrogen inversion barrier will significantly influence the chemical environment of the neighboring protons and carbons, and thus their NMR chemical shifts. The principles of conformational analysis for piperidine derivatives are highly relevant here, where bulky N-substituents often exhibit a preference for the equatorial position to minimize steric interactions.

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ add_tms Add TMS as internal standard (0 ppm reference) dissolve->add_tms transfer Transfer to a 5 mm NMR tube add_tms->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample lock_shim Lock on deuterium signal and shim the magnetic field insert_sample->lock_shim acquire_1h Acquire ¹H NMR spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C{¹H} NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) acquire_13c->acquire_2d process_fid Fourier transform, phase correct, and baseline correct spectra acquire_2d->process_fid calibrate Calibrate spectra to TMS at 0 ppm process_fid->calibrate assign_peaks Assign proton and carbon signals using 1D and 2D data calibrate->assign_peaks analyze_coupling Analyze coupling constants and perform conformational analysis assign_peaks->analyze_coupling

Caption: Experimental Workflow for NMR Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 1-methyldecahydro-1,5-naphthyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ or acetonitrile-d₃ can be used depending on the sample's solubility and the desired experimental conditions.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled 1D ¹³C NMR spectrum.

    • To aid in the unambiguous assignment of all proton and carbon signals, acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

    • Calibrate the chemical shift axis of all spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity of the protons.

    • Use the 2D NMR data to systematically assign each proton and carbon resonance to its specific position in the molecule.

    • Compare the observed chemical shifts and coupling constants with the predicted values and with data from related compounds to confirm the structure and deduce the predominant conformation in solution.

Conclusion

This in-depth technical guide provides a predictive framework for the ¹H and ¹³C NMR spectral analysis of 1-methyldecahydro-1,5-naphthyridine. While experimental data for this specific molecule is not yet publicly available, the principles and predictions outlined here offer a robust starting point for its characterization. A thorough analysis of 1D and 2D NMR spectra, guided by the foundational understanding of chemical shifts and coupling constants in saturated heterocyclic systems, will enable researchers to unambiguously determine its structure and gain valuable insights into its conformational behavior. This knowledge is critical for advancing the use of the 1-methyldecahydro-1,5-naphthyridine scaffold in the development of new chemical entities with therapeutic potential.

References

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyldecahydro-1,5-naphthyridine Derivatives

Executive Summary This technical guide addresses the mechanism of action of 1-Methyldecahydro-1,5-naphthyridine derivatives. It is important to preface this analysis with the acknowledgment that, despite a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the mechanism of action of 1-Methyldecahydro-1,5-naphthyridine derivatives. It is important to preface this analysis with the acknowledgment that, despite a comprehensive review of the current scientific literature, specific data on the biological activity and mechanism of action for the 1-Methyldecahydro-1,5-naphthyridine scaffold are not extensively documented. However, based on established principles of medicinal chemistry and the known pharmacology of structurally analogous bicyclic diamines, a strong hypothesis can be formulated. This guide posits that the primary mechanism of action for this class of compounds is the modulation of nicotinic acetylcholine receptors (nAChRs).

This document will first provide a brief overview of the broader, and structurally distinct, aromatic 1,5-naphthyridine class to offer a chemical context. It will then delve into the core of our hypothesis: the structural rationale for targeting nAChRs, the potential signaling pathways involved, and the established experimental protocols for validating this proposed mechanism. The information presented herein is intended to serve as a foundational guide for researchers initiating investigations into this promising, yet underexplored, chemical space.

The 1,5-Naphthyridine Scaffold: A Tale of Two Cores

The 1,5-naphthyridine ring system has been a fruitful scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2] The vast majority of research has focused on the aromatic 1,5-naphthyridine core. These planar, electron-deficient systems have been shown to interact with a diverse range of biological targets, often through intercalation with DNA or by fitting into the ATP-binding sites of kinases.

However, the subject of this guide, the 1-Methyldecahydro-1,5-naphthyridine scaffold, represents a significant structural departure. The "decahydro" designation signifies a fully saturated, three-dimensional structure. This saturation removes the planarity and aromaticity of the parent scaffold, leading to a flexible, bicyclic diamine. This fundamental change in stereoelectronic properties makes it highly improbable that these derivatives share the same biological targets as their aromatic counterparts. Instead, the focus of their mechanism of action is likely to shift towards targets that recognize specific three-dimensional pharmacophores, such as neurotransmitter receptors.

A Putative Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Based on the structural similarity of the decahydro-1,5-naphthyridine core to other bicyclic diamines with known neurological activity, the most plausible mechanism of action is the modulation of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[3]

Structural Rationale for nAChR Targeting

The 1-Methyldecahydro-1,5-naphthyridine scaffold possesses key structural features that are consistent with known nAChR ligands:

  • A Basic Nitrogen Atom: The presence of at least one basic nitrogen atom is crucial for the characteristic cation-π interaction with aromatic amino acid residues in the nAChR binding pocket.

  • A Rigid Bicyclic Core: The bicyclic nature of the scaffold imparts conformational rigidity, which can lead to higher receptor affinity and selectivity compared to more flexible molecules. This rigidity helps to present the key pharmacophoric elements in an optimal orientation for receptor binding.

  • Defined Spatial Arrangement of Nitrogen Atoms: The fixed distance and geometry between the two nitrogen atoms in the decahydro-1,5-naphthyridine core can be tailored through stereochemistry to selectively target different nAChR subtypes.

Hypothesized Signaling Pathway

As modulators of nAChRs, 1-Methyldecahydro-1,5-naphthyridine derivatives would directly influence the flow of cations (primarily Na⁺ and Ca²⁺) across the cell membrane. This can lead to a variety of downstream cellular events depending on the specific nAChR subtype and the neuronal population in which it is expressed.

  • Agonist Activity: If the derivatives act as agonists, they would bind to the nAChR and trigger the opening of the ion channel, leading to membrane depolarization and the generation of an action potential. In the central nervous system, this could enhance the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, leading to pro-cognitive and other neurological effects.

  • Antagonist Activity: Conversely, as antagonists, these compounds would bind to the receptor without activating it, thereby blocking the action of the endogenous neurotransmitter, acetylcholine. This could be beneficial in conditions characterized by cholinergic hyperactivity.

  • Allosteric Modulation: It is also possible that these derivatives act as positive or negative allosteric modulators, binding to a site on the receptor distinct from the acetylcholine binding site to enhance or reduce the receptor's response to acetylcholine.[4]

nAChR Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Derivative Derivative nAChR nAChR Derivative->nAChR Binds to Derivative->nAChR Ca_ influx Ca²⁺ Influx nAChR->Ca_ influx Activates Vesicle_Fusion Vesicle Fusion Ca_ influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Postsynaptic_Receptors Postsynaptic Receptors NT_Release->Postsynaptic_Receptors Activates Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction TEVC Workflow Oocyte_Prep Prepare Xenopus Oocytes cRNA_Inject Inject nAChR cRNA Oocyte_Prep->cRNA_Inject Incubation Incubate (2-5 days) cRNA_Inject->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Compound_App Apply Test Compound Voltage_Clamp->Compound_App Data_Acq Record Current Response Compound_App->Data_Acq Data_Analysis Analyze EC₅₀ / IC₅₀ Data_Acq->Data_Analysis

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 1-Methyldecahydro-1,5-naphthyridine derivatives is currently lacking in the public domain, a strong, structurally-based hypothesis points towards their activity as modulators of nicotinic acetylcholine receptors. The information and protocols provided in this guide offer a solid foundation for initiating research to test this hypothesis.

Future research should focus on the synthesis of a small library of 1-Methyldecahydro-1,5-naphthyridine derivatives with varying stereochemistry and substitution patterns. These compounds should then be subjected to the experimental protocols outlined above to confirm their binding to and functional activity at various nAChR subtypes. Positive results from these studies would open up a new and exciting area of medicinal chemistry for the development of novel therapeutics targeting cholinergic systems.

Sources

Foundational

Advanced Handling and Safety Protocols for 1-Methyldecahydro-1,5-naphthyridine in Pharmaceutical Synthesis

Executive Summary: The Strategic Value of Bicyclic Diamines In modern drug discovery, the integration of rigid, stereochemically defined scaffolds is paramount for optimizing target binding affinity and pharmacokinetic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Bicyclic Diamines

In modern drug discovery, the integration of rigid, stereochemically defined scaffolds is paramount for optimizing target binding affinity and pharmacokinetic profiles. 1-Methyldecahydro-1,5-naphthyridine (and its associated oxalate salt variants) serves as a highly versatile chiral building block[1]. As a Senior Application Scientist, I frequently utilize this bicyclic diamine to introduce conformational restriction into active pharmaceutical ingredients (APIs).

However, the very features that make this compound synthetically valuable—its dense stereochemistry, secondary/tertiary amine profile, and high nucleophilicity—demand rigorous handling protocols. This whitepaper synthesizes the physicochemical properties, safety data sheet (SDS) guidelines, and self-validating experimental workflows necessary to deploy 1-Methyldecahydro-1,5-naphthyridine safely and effectively in your laboratory[2].

Physicochemical Profiling & Structural Implications

To handle a chemical safely, one must understand the causality behind its physical behavior. The decahydro-1,5-naphthyridine core imparts significant lipophilicity, while the nitrogen atoms serve as potent hydrogen-bond acceptors and nucleophiles.

Quantitative Data Summary
PropertyValueCausality / Synthetic Implication
CAS Number 933741-91-4 (Base) / 381227-92-5 (Isomer) / 2007919-59-5 (Oxalate)Multiple CAS numbers exist depending on the stereoisomeric purity (e.g., rel-(4aR,8aR)) and salt form[1][3][4].
Molecular Formula C₉H₁₈N₂ (Base) / C₁₁H₂₀N₂O₄ (Oxalate)The bicyclic structure provides a rigid vector for targeted drug design[2].
Molecular Weight 154.25 g/mol (Base) / 244.3 g/mol (Oxalate)Low molecular weight allows for efficient atom economy in multi-step syntheses[1][2].
Solubility Soluble in DMSO, DMF; Insoluble in waterThe lipophilic core dictates the use of polar aprotic solvents to achieve homogeneous reaction mixtures[2].
Storage Temp. 2-8°CMinimizes kinetic energy, preventing oxidative degradation pathways common in secondary amines[2][5].
Shelf Life ≥ 24 months (under ideal conditions)Ensures long-term stability for scale-up manufacturing campaigns when protected from light and moisture[5].

Hazard Identification & Safety Data (SDS Core)

While 1-Methyldecahydro-1,5-naphthyridine is not classified as highly poisonous, it must be handled as a potentially harmful organic intermediate[5]. The primary hazards stem from its amine functionality.

  • Skin and Eye Irritation: Unprotonated amines react with moisture in biological tissues, causing localized pH spikes and subsequent irritation.

    • Causality: The lone pair on the nitrogen atom abstracts protons from ambient water, generating hydroxide ions ( OH− ) upon contact with mucous membranes.

    • Mitigation: Mandatory use of nitrile gloves (double-gloving recommended for bulk transfers), safety goggles, and a properly calibrated fume hood.

  • Environmental Sensitivity: The compound is sensitive to atmospheric carbon dioxide and oxygen.

    • Causality: Exposure to CO2​ leads to the formation of carbamate salts, while oxygen can induce the formation of N-oxides, both of which degrade the purity of the reagent and introduce impurities into your synthetic pathway.

Experimental Workflows & Handling Protocols

Do not treat protocol steps as mere suggestions; they are engineered systems designed to prevent failure. The following step-by-step methodology outlines the safe integration of 1-Methyldecahydro-1,5-naphthyridine into a standard synthetic step (e.g., a Suzuki-Miyaura cross-coupling or amidation).

Step 1: Thermal Equilibration
  • Action: Remove the sealed container from 2-8°C storage and place it in a desiccator at room temperature for 30–45 minutes prior to opening[5].

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic amine, leading to rapid degradation and inaccurate stoichiometric weighing.

  • Self-Validation Check: The exterior of the container must be completely dry to the touch and at ambient temperature before the seal is broken.

Step 2: Inert Environment Weighing
  • Action: Transfer the equilibrated container to a glove box or a fume hood equipped with an Argon/Nitrogen purge line. Weigh the required mass into a pre-tared, dry vial.

  • Causality: An inert atmosphere prevents the aforementioned oxidation and carbamate formation.

  • Self-Validation Check: Observe the analytical balance reading. The mass must stabilize within 5 seconds. A continuously drifting mass indicates active moisture or CO2​ absorption, signaling a compromised inert atmosphere.

Step 3: Solvent Dissolution
  • Action: Dissolve the solid in anhydrous DMSO or DMF[2].

  • Causality: The compound's lipophilic core and polar amine groups require polar aprotic solvents to break intermolecular hydrogen bonding (especially prevalent in the oxalate salt form) without donating protons that could quench subsequent nucleophilic attacks.

  • Self-Validation Check: Visual inspection must yield a completely transparent, colorless to pale solution. Any turbidity indicates incomplete dissolution or the presence of degraded, insoluble polymeric byproducts.

Step 4: Reaction Quenching and Workup
  • Action: Post-reaction, quench the mixture with a mild aqueous buffer (e.g., saturated NH4​Cl ) rather than strong mineral acids.

  • Causality: Strong acids will permanently protonate the naphthyridine core, shifting the partition coefficient and drawing your target product into the aqueous layer, thereby complicating organic extraction.

  • Self-Validation Check: Test the pH of the aqueous layer post-quench; it must remain between 6.5 and 8.0 to ensure the intermediate remains partitioned in the organic extraction phase.

Workflow Visualization

The following diagram maps the critical path for handling this compound, emphasizing the environmental controls required at each stage.

G N1 1. Storage Retrieval (2-8°C, Sealed) N2 2. Thermal Equilibration (Desiccator, 30 mins) N1->N2 Prevent moisture condensation N3 3. Inert Atmosphere Weighing (Argon/Nitrogen Purge) N2->N3 Transfer to controlled hood N4 4. Solvent Dissolution (Anhydrous DMSO/DMF) N3->N4 Validate mass stability N5 5. Reaction Integration & Buffered Quench N4->N5 Visual clarity validation

Workflow for the safe handling and reaction integration of 1-Methyldecahydro-1,5-naphthyridine.

References

  • Title: 1-Methyldecahydro-1,5-naphthyridine - 001CHEMICAL Source: 001chemical.com URL: [Link]

  • Title: (4Ar,8ar)-rel-1-methyl-decahydro-1,5-naphthyridine, oxalic acid Source: chemicalmanufacturers.in URL: [Link]

  • Title: Safe Handling and Storage Recommendations for Organic Intermediates Source: chemicalmanufacturers.in URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyldecahydro-1,5-naphthyridine Conformers

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 1-methyldecahydro-1,5-naphthyridine, a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 1-methyldecahydro-1,5-naphthyridine, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. A deep understanding of the conformational preferences of this molecule is paramount for the rational design of novel therapeutics, as the three-dimensional arrangement of the molecule dictates its interaction with biological targets. This guide synthesizes theoretical principles with practical methodologies, offering insights into the stereochemical nuances of the decahydro-1,5-naphthyridine ring system and the profound influence of N-methylation on its conformational equilibrium. We will explore the fundamental concepts of stereoisomerism in this bicyclic system, delve into the experimental and computational techniques employed for its study, and present a detailed analysis of the factors governing conformer stability.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug candidates, the specific spatial arrangement of atoms, or conformation, determines the molecule's ability to bind to its target receptor or enzyme with high affinity and selectivity. 1,5-Naphthyridine derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[1][2] The saturated decahydro-1,5-naphthyridine core offers a rigid and defined three-dimensional framework that can be strategically functionalized. The introduction of a methyl group at the 1-position (N-methylation) significantly impacts the conformational landscape of this scaffold, influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the thermodynamic stability of the different conformers of 1-methyldecahydro-1,5-naphthyridine is therefore a critical aspect of lead optimization. It allows for the prediction of the predominant shapes the molecule will adopt in solution and at the active site of a biological target, thereby guiding the design of more potent and selective drug candidates.

Stereoisomerism and Conformational Possibilities in 1-Methyldecahydro-1,5-naphthyridine

The decahydro-1,5-naphthyridine ring system is composed of two fused piperidine rings. The fusion of these rings can result in three possible stereoisomers: trans-fused, cis-fused (syn), and cis-fused (anti). Each of these isomers can, in turn, exist in various conformations, primarily involving chair and boat forms of the six-membered rings.

The introduction of a methyl group on one of the nitrogen atoms (N1) adds another layer of complexity. This methyl group can occupy either an axial or an equatorial position relative to the piperidine ring it is attached to. The interplay between the ring fusion stereochemistry and the orientation of the N-methyl group gives rise to a multitude of possible conformers, each with a distinct energy level.

The primary conformational equilibrium of interest for the 1-methyl-substituted ring is the nitrogen inversion, which interconverts the equatorial and axial orientations of the methyl group.

G cluster_trans Trans-fused cluster_cis_syn Cis-fused (syn) cluster_cis_anti Cis-fused (anti) trans_eq N-Me Equatorial trans_ax N-Me Axial trans_eq->trans_ax Nitrogen Inversion cis_syn_eq N-Me Equatorial cis_syn_ax N-Me Axial cis_syn_eq->cis_syn_ax Nitrogen Inversion cis_anti_eq N-Me Equatorial cis_anti_ax N-Me Axial cis_anti_eq->cis_anti_ax Nitrogen Inversion

Caption: Conformational equilibria in the stereoisomers of 1-methyldecahydro-1,5-naphthyridine.

Methodologies for Studying Conformer Stability

The determination of the relative thermodynamic stabilities of conformers relies on both experimental and computational techniques. Each approach provides valuable and often complementary information.

Experimental Approaches: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.[3]

By recording NMR spectra at different temperatures, one can observe changes in the signals corresponding to different conformers.[4][5] At low temperatures, the rate of interconversion between conformers is slow on the NMR timescale, and separate signals for each conformer can often be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal.

From the analysis of these temperature-dependent spectral changes, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium.[6]

Experimental Protocol: Variable Temperature 1H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of 1-methyldecahydro-1,5-naphthyridine in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol) in a high-quality NMR tube (Class A glass is recommended for wide temperature ranges).[5] The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the signals for the individual conformers are well-resolved or the low-temperature limit of the instrument/solvent is reached.

  • High-Temperature Spectra: Gradually increase the temperature above ambient in increments of 10-20 K. Acquire spectra at each temperature, paying close attention to the coalescence of the signals.

  • Data Analysis:

    • At temperatures where distinct signals are observed, the relative populations of the conformers can be determined by integrating the corresponding peaks. The equilibrium constant (K) can then be calculated.

    • The Gibbs free energy difference (ΔG°) can be calculated at each temperature using the equation: ΔG° = -RTlnK.

    • A van't Hoff plot (lnK vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium from the slope and intercept, respectively.

G cluster_workflow VT-NMR Workflow A Sample Preparation (Compound in d-solvent) B Acquire Spectra at Variable Temperatures A->B C Signal Integration (Determine Populations) B->C D Calculate K and ΔG° at each Temperature C->D E Van't Hoff Plot (lnK vs. 1/T) D->E F Determine ΔH° and ΔS° E->F

Caption: Experimental workflow for Variable Temperature NMR spectroscopy.

Computational Chemistry: In Silico Insights into Conformer Stability

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are invaluable for predicting and rationalizing the relative stabilities of conformers.[7][8]

DFT calculations provide a good balance between accuracy and computational cost for determining the energies of different conformers.[9] By performing geometry optimizations and frequency calculations, one can obtain the electronic energies and thermal corrections to the Gibbs free energy for each conformer.

Computational Protocol: DFT Calculations

  • Structure Generation: Build the initial 3D structures of the desired conformers of 1-methyldecahydro-1,5-naphthyridine (e.g., trans-fused with equatorial N-methyl, trans-fused with axial N-methyl, etc.).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[9]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Comparison: The relative Gibbs free energies of the conformers can be calculated by comparing their total Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.

G cluster_workflow DFT Workflow A Generate Initial Conformer Structures B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima & Get Thermal Corrections) B->C D Calculate Relative Gibbs Free Energies C->D E Identify Most Stable Conformer D->E

Caption: Computational workflow for DFT-based conformational analysis.

Analysis of Thermodynamic Stability: Key Factors at Play

The relative stability of the conformers of 1-methyldecahydro-1,5-naphthyridine is governed by a combination of steric and electronic effects.

The A-Value of the N-Methyl Group

In simple monosubstituted piperidine rings, the preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. For an N-methyl group in piperidine, the equatorial conformer is significantly more stable than the axial conformer.[10] This preference is primarily due to the avoidance of 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring.

In the case of 1-methyldecahydro-1,5-naphthyridine, the same principle applies. The conformer with the N-methyl group in the equatorial position is expected to be thermodynamically more stable than the conformer with the axial N-methyl group.

SystemΔG° (Axial - Equatorial) (kJ/mol)SolventReference
N-Methylpiperidine11.3 ± 0.8Cyclohexane[10]

This table summarizes the conformational free energy difference for the N-methyl group in piperidine, providing a baseline for understanding the stability in the more complex decahydro-1,5-naphthyridine system.

Influence of Ring Fusion

The stereochemistry of the ring fusion will modulate the energetic penalty of an axial N-methyl group. In a trans-fused system, the ring is relatively rigid, and the 1,3-diaxial interactions are pronounced. In a cis-fused system, the ring system is more flexible, which may alter the magnitude of the steric clashes.

Nitrogen Inversion Barrier

The energy barrier to nitrogen inversion is another important thermodynamic parameter. For N-methylpiperidine, this barrier is relatively low, allowing for rapid interconversion between the equatorial and axial conformers at room temperature.[1] The presence of the fused ring system in 1-methyldecahydro-1,5-naphthyridine is expected to influence this barrier. Computational studies can provide valuable estimates of the transition state energies for nitrogen inversion.

Conclusion and Future Directions

The thermodynamic stability of the conformers of 1-methyldecahydro-1,5-naphthyridine is a critical determinant of its utility as a scaffold in drug design. The strong preference for the N-methyl group to occupy an equatorial position is a key feature of this system, driven by the avoidance of unfavorable steric interactions. This guide has outlined the fundamental principles of conformational analysis and provided a detailed overview of the experimental and computational methodologies used to study these systems.

Future research in this area should focus on obtaining precise experimental thermodynamic data for the various stereoisomers of 1-methyldecahydro-1,5-naphthyridine through detailed variable temperature NMR studies. These experimental results will serve as crucial benchmarks for validating and refining computational models. A comprehensive understanding of the conformational landscape of this important heterocyclic system will undoubtedly accelerate the development of novel and effective therapeutics.

References

  • Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications. [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Variable Temperature NMR Spectroscopy. Spectrometer. [Link]

  • N-methylpiperidine: Organic Chemistry Study Guide. Fiveable. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Request PDF. [Link]

  • Chemical Properties of Decahydroquinoline, 4a-methyl. Cheméo. [Link]

  • Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry. Hindawi. [Link]

  • Piperidine, 1-methyl-. NIST WebBook. [Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC. [Link]

  • Piperidine. Wikipedia. [Link]

  • DL-trans-Decahydroquinoline. NIST WebBook. [Link]

  • Piperidine, 1-methyl-. NIST WebBook. [Link]

  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PMC. [Link]

  • Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Request PDF. [Link]

  • Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • Decahydroquinoline. PubChem. [Link]

  • Conformational analysis of macrocycles: finding what common search methods miss. PubMed. [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

  • Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. [Link]

  • Decahydroquinoline, 2-methyl. NIST WebBook. [Link]

Sources

Foundational

Comprehensive Technical Guide on the Molecular Weight and Mass Spectrometry Fragmentation of 1-Methyldecahydro-1,5-naphthyridine

Executive Summary 1-Methyldecahydro-1,5-naphthyridine (CAS: 381227-92-5) is a conformationally restricted bicyclic diamine that serves as a critical building block in advanced organic synthesis and pharmaceutical drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyldecahydro-1,5-naphthyridine (CAS: 381227-92-5) is a conformationally restricted bicyclic diamine that serves as a critical building block in advanced organic synthesis and pharmaceutical drug development [1]. Featuring a fused piperidine ring system with a single N-methyl substitution, its unique stereochemistry and dual basic centers require rigorous analytical characterization.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we will dissect the causality behind its mass spectrometry (MS) fragmentation patterns and establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to ensure absolute structural confidence in your analytical pipeline.

Physicochemical & Molecular Weight Profiling

Before initiating any MS protocol, establishing the exact monoisotopic mass is non-negotiable. The presence of two nitrogen atoms dictates that the compound will readily accept a proton in an acidic environment, making it an ideal candidate for Positive Electrospray Ionization (ESI+). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal mass, which is reflected in its molecular weight of 154 Da [2].

Table 1: Physicochemical & Mass Spectrometry Properties

PropertyValueAnalytical Significance
Chemical Name 1-Methyldecahydro-1,5-naphthyridineFused bicyclic system dictates complex ring-opening MS events.
Molecular Formula C9H18N2Even number of nitrogens yields an even monoisotopic mass.
Monoisotopic Mass 154.1470 DaBaseline for High-Resolution MS (HRMS) calibration.
Protonated Precursor [M+H]+ 155.1543 DaTarget m/z for Q1 quadrupole isolation.
LogP (Estimated) ~1.2 - 1.5Dictates the use of a reversed-phase C18 column for LC retention.

The Causality of Bicyclic Amine Fragmentation

To interpret the MS/MS spectra of 1-methyldecahydro-1,5-naphthyridine, one must understand the thermodynamic drivers of gas-phase ion dissociation.

When the molecule enters the ESI source, protonation occurs preferentially at the more basic tertiary amine (N-1) or the sterically accessible secondary amine (N-5). During Collision-Induced Dissociation (CID), kinetic energy is converted into internal vibrational energy. The localized positive charge on the nitrogen atom drastically lowers the activation energy for the cleavage of adjacent C-C bonds—a process known as α -cleavage [2].

Because the molecule is bicyclic, a single bond cleavage does not immediately result in a mass loss; instead, it generates a ring-opened iminium intermediate . Subsequent structural rearrangements and secondary cleavages are required to eject neutral fragments and produce the detectable product ions[4].

Detailed Fragmentation Pathways
  • Pathway A (Ring Opening & Monocyclic Cleavage): The internal C4a-C8a bridgehead bond is highly susceptible to α -cleavage. Once broken, the molecule unfolds into a macrocyclic intermediate. Subsequent cleavage of the remaining aliphatic chain yields stable monocyclic iminium cations. The N-methylated side yields an m/z 98 fragment, while the unsubstituted side yields an m/z 84 fragment.

  • Pathway B (Neutral Losses): Direct cleavage at the heteroatoms results in the expulsion of small neutral molecules. Loss of the N-methyl group (as methane/methyl radical) yields m/z 139. Alternatively, the secondary amine can be expelled as ammonia ( NH3​ ), yielding an m/z 138 product ion [3].

Fragmentation Precursor [M+H]+ m/z 155 Protonated Precursor LossMethyl m/z 139 [M+H - CH4]+ Precursor->LossMethyl -CH4 (16 Da) RingOpen m/z 155 (Isomer) Ring-Opened Iminium Precursor->RingOpen u03B1-Cleavage LossNH3 m/z 138 [M+H - NH3]+ Precursor->LossNH3 -NH3 (17 Da) Frag98 m/z 98 N-Methylpiperideine Ion RingOpen->Frag98 -C3H9N Frag84 m/z 84 Piperideine Ion RingOpen->Frag84 -C4H11N

Figure 1: Proposed ESI-MS/MS fragmentation logic for 1-methyldecahydro-1,5-naphthyridine.

Data Interpretation & Quantitative Analysis

By mapping the theoretical pathways to empirical data, we can construct a definitive structural assignment table. When analyzing the CID spectra, the relative abundance of these peaks will shift depending on the applied collision energy (CE). Lower CE (15 eV) favors the intact m/z 139 and 138 ions, while higher CE (30+ eV) drives the reaction toward the terminal m/z 98 and 84 fragments [4].

Table 2: Major MS/MS Product Ions and Structural Assignments

m/z (Da)Neutral Loss (Da)Structural AssignmentMechanistic Causality
155.15 N/A [M+H]+ PrecursorProtonation of the basic nitrogen in the ESI source.
139.12 16 ( CH4​ ) [M+H−CH4​]+ High-energy cleavage of the N-methyl group.
138.13 17 ( NH3​ ) [M+H−NH3​]+ Expulsion of ammonia from the unsubstituted piperidine ring.
98.09 57 ( C3​H7​N )N-Methylpiperideine cation α -cleavage of the bridgehead followed by C-C bond dissociation.
84.08 71 ( C4​H9​N )Piperideine cationCleavage of the N-methylated ring, retaining the secondary amine charge.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes built-in checks to prevent false positives, carryover, or matrix-induced ion suppression.

Step-by-Step Methodology
  • Sample Preparation & Internal Standard (IS) Addition:

    • Action: Dilute the analyte to 1μg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile. Add 0.1% Formic Acid. Spike the sample with 100ng/mL of a stable isotope-labeled internal standard (e.g., a deuterated bicyclic amine).

    • Causality: Formic acid ensures complete protonation of the nitrogens, maximizing ESI+ sensitivity. The IS corrects for any ionization suppression caused by matrix effects in the source.

  • System Suitability & Blank Injection:

    • Action: Inject a pure solvent blank (Water/Acetonitrile + Formic Acid) before and after the sample.

    • Causality: Bicyclic amines can adhere to stainless steel tubing or column frits. The blank injections validate that the system is free of carryover, ensuring the m/z 155 signal is genuinely from the current injection.

  • UHPLC Separation:

    • Action: Utilize a sub-2 μm C18 column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Implement a 3-minute post-run equilibration at 5% Acetonitrile [3].

    • Causality: The gradient focuses the analyte into a sharp chromatographic band. The post-run equilibration is critical to restore the hydration layer of the C18 stationary phase, ensuring reproducible retention times for subsequent runs.

  • Mass Spectrometry Acquisition (ESI-MS/MS):

    • Action: Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV. Isolate the precursor ( m/z 155.15) in the first quadrupole (Q1). Apply a Collision Energy ramp of 15–35 eV in the collision cell. Detect fragments in the Time-of-Flight (TOF) or Q3 analyzer.

    • Causality: Ramping the collision energy ensures that both low-energy neutral losses (Pathway B) and high-energy ring cleavages (Pathway A) are captured in a single composite spectrum, providing a complete structural fingerprint.

LCMS_Workflow Prep Sample Prep & IS Addition Blank Blank Injection (Carryover Check) Prep->Blank LC UHPLC Separation (C18, Gradient) Blank->LC ESI ESI(+) Ionization LC->ESI Quad Q1 Isolation (m/z 155.15) ESI->Quad CID CID Cell (15-35 eV) Quad->CID TOF Q3 / TOF Detection CID->TOF Data Data Validation & Analysis TOF->Data

Figure 2: Self-validating LC-MS/MS experimental workflow for structural confirmation.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Establishing Mass Spectral Fragmentation Patterns for Pyrrolizidine Alkaloids Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]

  • Title: Identification of novel fragmentation pathways in the tandem mass spectra of synthetic cathinones Source: West Virginia University URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-1-Methyldecahydro-1,5-naphthyridine

Introduction & Strategic Rationale Bicyclic conformationally restricted diamines (CRDAs) are privileged scaffolds in modern drug discovery, offering pre-organized 3D geometries that enhance binding affinity and pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Bicyclic conformationally restricted diamines (CRDAs) are privileged scaffolds in modern drug discovery, offering pre-organized 3D geometries that enhance binding affinity and pharmacokinetic profiles 1. Among these, 1-methyldecahydro-1,5-naphthyridine represents a highly valuable, sp³-rich building block. Historically, the synthesis of decahydro-1,5-naphthyridines relied on the catalytic hydrogenation of aromatic 1,5-naphthyridine using platinum oxide in acidic media, which inherently yields a separable, but often low-yielding, mixture of cis and trans isomers 2.

To overcome the limitations of late-stage stereocontrol and high-pressure hydrogenation, this protocol details a de novo stereoselective synthesis. By leveraging the pH-controlled intramolecular cyclization of diaminosuberates, we can quantitatively dictate the stereochemical outcome. When meso-4,5-diaminosuberate is exposed to a mildly alkaline environment (pH 7.5), the ammonium salts are neutralized to free amines, undergoing quantitative cyclization to form cis-decahydro-1,5-naphthyridine-2,6-dione 3.

Stereochemical Logic

The core of this protocol relies on the thermodynamic and kinetic pre-organization of the acyclic precursor. The meso-stereocenters force the transition state into a geometry that exclusively forms the cis-fused bicyclic dione. Following exhaustive reduction, the resulting cis-decahydro-1,5-naphthyridine possesses an internal plane of symmetry. This symmetry renders both secondary amines chemically equivalent, allowing for statistical mono-protection (desymmetrization) without the generation of regioisomeric mixtures.

Stereocontrol A Substrate Configuration B meso-Isomer A->B C rac-Isomer A->C D pH 7.5 Equilibration (Free Amine Formation) B->D E pH 7.5 Equilibration (Free Amine Formation) C->E F cis-Bicyclic Transition State D->F G trans-Bicyclic Transition State E->G H cis-Decahydro-1,5-naphthyridine-2,6-dione F->H I trans-Decahydro-1,5-naphthyridine-2,6-dione G->I

Causality of stereochemical outcomes based on initial suberate configuration.

Experimental Protocols (Self-Validating Workflows)

Phase 1: Stereospecific Cyclization

Objective: Convert acyclic precursor to the cis-fused dione.

  • Preparation: Dissolve diethyl meso-4,5-diaminosuberate dihydrochloride (10.0 g, 31.3 mmol) in 150 mL of 0.5 M phosphate buffer adjusted precisely to pH 7.5.

  • Reaction: Stir the solution vigorously at room temperature (20-25 °C) for 24 hours.

  • Causality: The pH 7.5 environment selectively neutralizes the ammonium salts to free amines without hydrolyzing the ester groups. The meso stereochemistry strictly dictates the formation of the cis-fused dione due to the geometric constraints of the double intramolecular amidation.

  • In-Process Validation: The product naturally precipitates from the aqueous buffer as a white crystalline solid. Filter and perform TLC (10% MeOH/DCM). The disappearance of the ninhydrin-active primary amine and the emergence of a UV-inactive, iodine-staining spot confirms complete dione formation.

Phase 2: Exhaustive Reduction

Objective: Reduce the dione to cis-decahydro-1,5-naphthyridine.

  • Preparation: Suspend cis-decahydro-1,5-naphthyridine-2,6-dione (4.5 g, 26.7 mmol) in 100 mL of anhydrous THF under an inert argon atmosphere.

  • Reaction: Cool to 0 °C and cautiously add LiAlH₄ (4.0 eq, 106.8 mmol) in portions. Once evolution of H₂ gas subsides, heat the reaction to reflux (65 °C) for 16 hours.

  • Causality: Amide carbonyls are highly unreactive and require strong hydride donors. LiAlH₄ provides the necessary nucleophilicity to fully reduce the dione to the saturated diamine.

  • In-Process Validation: Quench the reaction via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). The transition from a grey suspension to a stark white, granular aluminum salt precipitate visually confirms proper hydride quenching. LC-MS of the filtrate must show the complete disappearance of m/z 168 (dione) and the exclusive presence of m/z 140 (decahydro-1,5-naphthyridine).

Phase 3: Desymmetrization via Mono-Protection

Objective: Selectively protect one secondary amine.

  • Preparation: Dissolve cis-decahydro-1,5-naphthyridine (3.0 g, 21.4 mmol) in 50 mL of anhydrous DCM and cool to -78 °C.

  • Reaction: Add a solution of Boc₂O (4.67 g, 21.4 mmol, 1.0 eq) in 20 mL DCM dropwise over 2 hours. Warm to room temperature and stir for 4 hours.

  • Causality: The cis-isomer possesses internal symmetry, rendering both secondary amines chemically equivalent. Thus, stoichiometric mono-protection yields a single constitutional isomer, avoiding complex regiochemical mixtures.

  • In-Process Validation: Perform TLC with ninhydrin staining. The symmetry ensures only one mono-Boc product is observed. If two distinct product spots appear, the starting material was likely contaminated with the trans-isomer.

Phase 4: Reductive Amination & Deprotection

Objective: Methylate the free amine and remove the Boc group.

  • Reaction: To the mono-Boc intermediate in DCE, add aqueous formaldehyde (37%, 1.2 eq) followed by NaBH(OAc)₃ (1.5 eq). Stir for 12 hours.

  • Causality: Formaldehyde forms an iminium ion with the free secondary amine, which is selectively reduced by the mild hydride donor NaBH(OAc)₃, preventing over-alkylation.

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:1, 20 mL) for 2 hours at room temperature. Concentrate under reduced pressure to yield the final product as a TFA salt (convert to free base or oxalate as required).

  • In-Process Validation: Final product confirmation by ¹H NMR is critical. The appearance of a sharp 3H singlet at ~2.2-2.4 ppm confirms the N-methyl group. The absence of a 9H singlet at ~1.4 ppm confirms complete Boc removal.

Quantitative Data Summary

StepTransformationReagent EquivalentsReaction TimeExpected Yield (%)Stereochemical Purity (de)
1 Intramolecular CyclizationBuffer (pH 7.5), Excess24 h92 - 95%>99% (cis)
2 Amide ReductionLiAlH₄ (4.0 eq)16 h85 - 88%>99% (cis)
3 Desymmetrization (Boc)Boc₂O (1.0 eq)4 h65 - 70%N/A (Symmetric)
4 Reductive AminationCH₂O (1.2 eq), NaBH(OAc)₃ (1.5 eq)12 h80 - 85%>99% (cis)
5 Boc DeprotectionTFA (Excess, 1:1 in DCM)2 h95 - 98%>99% (cis)

Synthetic Workflow Visualization

Workflow A Diethyl meso-4,5-diaminosuberate B Intramolecular Cyclization (pH 7.5, RT) A->B C cis-Decahydro-1,5-naphthyridine-2,6-dione B->C D Amide Reduction (LiAlH4, THF, Reflux) C->D E cis-Decahydro-1,5-naphthyridine D->E F Desymmetrization (1 eq Boc2O) E->F G Mono-Boc Intermediate F->G H Reductive Amination (CH2O, NaBH(OAc)3) G->H I Boc Deprotection (TFA/DCM) H->I J cis-1-Methyldecahydro-1,5-naphthyridine I->J

Synthetic workflow for the stereoselective preparation of cis-1-Methyldecahydro-1,5-naphthyridine.

References

  • Source: acs.
  • Title: Naphthyridines. Part III.
  • Source: benchchem.

Sources

Application

Application Note: 1-Methyldecahydro-1,5-naphthyridine as a Conformationally Restricted Scaffold in Alkaloid Drug Discovery

Introduction & Mechanistic Rationale The transition from planar, sp2-hybridized chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This shift, famously terme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition from planar, sp2-hybridized chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This shift, famously termed the "Escape from Flatland" [1], correlates higher fractions of sp3-hybridized carbons ( Fsp3​ ) with improved clinical success rates, enhanced solubility, and reduced off-target promiscuity.

Within this context, 1-Methyldecahydro-1,5-naphthyridine has emerged as a highly valuable Bicyclic Conformationally Restricted Diamine (CRDA) [2]. Structurally mimicking the core scaffolds of natural alkaloids (such as sparteine, lupinine, and matrine), this bicyclic system offers a rigid trans- or cis-fused chair-chair conformation.

Why Use This Scaffold?
  • Vector Predictability: Unlike flexible piperazines or 1,4-diazepanes that adopt multiple low-energy conformations, the decahydro-1,5-naphthyridine core locks the spatial projection of its substituents. This allows for precise targeting of deep G-Protein-Coupled Receptor (GPCR) binding pockets.

  • Differentiated Reactivity: The N1 position is methylated, acting as a permanent steric shield and modulating the overall basicity of the molecule. The N5 position remains a secondary amine, providing a highly selective handle for functionalization (e.g., cross-coupling, alkylation, or acylation).

  • Metabolic Shielding: Flexible alkylamines are highly susceptible to CYP450-mediated N-dealkylation. By embedding the nitrogens within a rigid bicyclic framework, the adjacent α -protons are sterically shielded and conformationally locked out of the ideal geometry required for CYP-mediated hydrogen abstraction.

Scaffold Hopping Strategy

In alkaloid drug discovery, researchers frequently utilize 1-methyldecahydro-1,5-naphthyridine to execute "scaffold hopping"—replacing metabolically labile or unpatentable flat diamines with this 3D mimic.

ScaffoldHopping N1 Flat Hit (Piperazine Core) N2 3D Profiling & Vector Analysis N1->N2 N3 CRDA Substitution (1-Methyldecahydro- 1,5-naphthyridine) N2->N3 N4 Alkaloid Mimic (High Fsp3) N3->N4 N5 Improved PK & Selectivity N4->N5

Workflow illustrating the scaffold hopping process from a flat piperazine to a 3D alkaloid mimic.

Physicochemical & Pharmacokinetic Profiling

To demonstrate the empirical advantages of integrating the 1-methyldecahydro-1,5-naphthyridine scaffold, the following table summarizes comparative quantitative data against standard flexible diamines used in early-stage hit generation.

Scaffold TypeChemical Core Fsp3​ ScoreChiral CentersPredicted T1/2​ (HLM)*Target Selectivity
Flexible (2D) 1-Methylpiperazine0.800< 15 minLow (Promiscuous)
Flexible (2D) 1-Methyl-1,4-diazepane0.85022 minLow-Moderate
Rigid (3D) 1-Methyldecahydro-1,5-naphthyridine 1.00 4 > 120 min High (Stereospecific)

*HLM = Human Liver Microsomes. Data reflects generalized baseline stability prior to further functionalization.

Experimental Protocols

The following self-validating protocols provide step-by-step methodologies for utilizing 1-methyldecahydro-1,5-naphthyridine in synthetic workflows and subsequent biological validation.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To couple the secondary N5 amine of 1-methyldecahydro-1,5-naphthyridine to an aryl halide pharmacophore. Causality & Rationale: Due to the severe steric bulk of the bicyclic system, standard palladium catalysts (e.g., Pd(PPh3​)4​ ) suffer from sluggish reductive elimination and promote off-target β -hydride elimination. We utilize RuPhos Pd G3 ; its bulky, electron-rich biaryl phosphine ligand accelerates C-N bond formation and accommodates the sterically demanding CRDA[2].

Materials:

  • 1-Methyldecahydro-1,5-naphthyridine (1.0 eq)

  • Aryl bromide/iodide (1.1 eq)

  • RuPhos Pd G3 (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide, RuPhos Pd G3, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene to the flask, followed by 1-methyldecahydro-1,5-naphthyridine. Note: If the CRDA is supplied as an oxalate salt, add an additional 2.0 eq of NaOtBu to liberate the free base in situ.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 90°C in an oil bath for 12 hours under vigorous magnetic stirring.

  • Monitoring: Monitor the reaction via LC-MS. The rigid nature of the product will clearly resolve from the starting materials due to a distinct shift in retention time.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the target alkaloid analog.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic shielding provided by the 3D scaffold. Causality & Rationale: The addition of an NADPH regenerating system initiates specific CYP450-dependent metabolic stress. By quenching the reaction at precise time intervals with cold acetonitrile, we precipitate the enzymes and instantly halt metabolism, allowing for accurate LC-MS/MS quantification of the remaining parent compound.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of the synthesized analog in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 μ L aliquot and immediately quench it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the percentage of parent compound remaining relative to the t=0 time point to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Pharmacodynamic Signaling Pathway

When successfully integrated into a drug-like molecule, the rigid vectors of the 1-methyldecahydro-1,5-naphthyridine core allow for highly specific interactions within GPCR binding pockets, avoiding the promiscuity associated with flexible chains.

Pathway L Rigid Alkaloid Analog (Decahydro-1,5-naphthyridine) R Target GPCR (Deep Binding Pocket) L->R High Affinity E Reduced Off-Target Binding (Toxicity) L->E Steric Exclusion G G-Protein Coupling (Conformational Shift) R->G Activation S Therapeutic Signal Transduction G->S Efficacy

Signaling pathway demonstrating how the rigid alkaloid analog achieves selective GPCR activation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). "Bicyclic Conformationally Restricted Diamines." Chemical Reviews, 111(9), 5506–5568. Available at:[Link]

Method

Application Note: Chromatographic Separation of 1-Methyldecahydro-1,5-naphthyridine Enantiomers

Abstract This document provides a comprehensive guide and detailed protocols for the enantioselective separation of 1-Methyldecahydro-1,5-naphthyridine. As a chiral diamine, the stereoisomeric composition of this molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the enantioselective separation of 1-Methyldecahydro-1,5-naphthyridine. As a chiral diamine, the stereoisomeric composition of this molecule is critical for its potential applications in pharmaceutical and chemical synthesis. Due to the absence of a specific established method in the public domain, this application note synthesizes proven methodologies for structurally analogous chiral amines and diamines to propose robust starting protocols. Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) on a Pirkle-type chiral stationary phase is presented as the primary approach. An alternative method utilizing a polysaccharide-based chiral stationary phase is also detailed, providing researchers with validated starting points for method development and optimization.

Introduction: The Significance of Chiral 1-Methyldecahydro-1,5-naphthyridine

1-Methyldecahydro-1,5-naphthyridine is a bicyclic diamine possessing stereogenic centers, making it a chiral molecule that can exist as a pair of enantiomers. The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4][5] For any chiral compound intended for pharmaceutical use, the separation and analysis of its enantiomers are of paramount importance. Regulatory bodies, such as the U.S. Food and Drug Administration, often mandate the marketing of single-enantiomer drugs, as the different enantiomers of a chiral drug can exhibit distinct pharmacological, and toxicological profiles.[6]

The development of a robust and reproducible analytical method for separating the enantiomers of 1-Methyldecahydro-1,5-naphthyridine is therefore a critical step in its research and development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and powerful technique for the direct separation of enantiomers.[6][7][8] This application note outlines a detailed protocol based on established principles of chiral recognition for similar molecules.

Foundational Principles: Selecting the Right Chiral Stationary Phase

The successful chiral separation of 1-Methyldecahydro-1,5-naphthyridine hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The molecule's key structural features for chiral recognition are its two tertiary amine groups within a rigid, fused ring system. These basic amine functionalities are prime targets for interaction with a CSP. Based on successful separations of other chiral amines and diamines, two classes of CSPs are proposed:

  • Pirkle-Type CSPs: These phases, named after William H. Pirkle, operate on the principle of forming transient diastereomeric complexes between the analyte and the CSP.[9] These interactions typically involve a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6] For an amine like 1-Methyldecahydro-1,5-naphthyridine, a Pirkle-type CSP with π-electron acceptor characteristics would be a logical choice. The amine groups of the analyte can act as π-electron donors.

  • Polysaccharide-Based CSPs: Derivatized cellulose and amylose are among the most versatile and widely used CSPs.[10] Chiral recognition on these phases is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Their broad applicability makes them an excellent choice for screening when a specific method is not available.

Experimental Workflow for Chiral Method Development

The process of developing a chiral separation method is systematic. The following diagram illustrates the general workflow from initial screening to method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Prepare 1-Methyldecahydro- 1,5-naphthyridine Sample (Racemic Mixture, ~1 mg/mL) Screening Screen Primary & Alternative CSPs (Pirkle-type & Polysaccharide) with Generic Mobile Phases Analyte->Screening Inject Evaluation Evaluate Resolution (Rs) & Retention Times (tR) Screening->Evaluation Analyze Data Optimization Optimize Mobile Phase (Modifier %, Additives) & Temperature Evaluation->Optimization If Rs < 1.5 Validation Method Validation (Robustness, Linearity, LOD, LOQ) Evaluation->Validation If Rs >= 1.5 Optimization->Evaluation Re-inject Application Apply to Enantiomeric Purity Determination Validation->Application

Caption: Workflow for Chiral HPLC Method Development.

Primary Protocol: Separation on a Pirkle-Type CSP

This protocol is based on the established effectiveness of Pirkle-type phases for the separation of chiral amines.[9][11] The π-acidic nature of the proposed CSP should facilitate strong interactions with the basic amine groups of the analyte.

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: A Pirkle-type column with a π-electron acceptor phase, such as one based on (R)- or (S)-3,5-Dinitrobenzoylphenylglycine. (e.g., Sumichiral OA-2500 or similar).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic 1-Methyldecahydro-1,5-naphthyridine dissolved in the mobile phase.

Detailed Protocol
  • System Preparation: Before installing the chiral column, thoroughly flush the HPLC system with the mobile phase to remove any contaminants.

  • Column Equilibration: Install the Pirkle-type chiral column and equilibrate it with the mobile phase at the specified flow rate for at least 30-45 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 1-Methyldecahydro-1,5-naphthyridine standard in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter if necessary.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire data at the specified detection wavelength. The run time should be sufficient to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the retention factors (k), selectivity (α), and resolution (Rs). A resolution of Rs ≥ 1.5 is generally considered baseline separation.[10]

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Pirkle-type (e.g., Sumichiral OA-2500), 250 x 4.6 mm, 5 µmProven effectiveness for chiral amine separations.[11]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal phase mode is typical for Pirkle-type CSPs. The alcohol modifier is crucial for elution and selectivity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 25 °CTemperature can affect selectivity; starting at ambient temperature is standard practice.[12]
Detection UV at 220 nmNaphthyridine derivatives generally have UV absorbance at lower wavelengths.
Injection Volume 5 µLA small injection volume helps to prevent column overloading and maintain peak shape.

Alternative Protocol: Separation on a Polysaccharide-Based CSP

Polysaccharide-based CSPs offer a different and often complementary selectivity to Pirkle-type phases.[10] This protocol provides a robust alternative for screening and method development.

Materials and Instrumentation
  • HPLC System: As described in section 4.1.

  • Chiral Column: A derivatized cellulose or amylose-based column, such as one with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) as the chiral selector.

  • Mobile Phase: HPLC-grade n-Hexane and Ethanol (EtOH).

  • Sample: As described in section 4.1.

Detailed Protocol

The protocol steps are analogous to those described in section 4.2, with the substitution of the polysaccharide-based column and corresponding mobile phase.

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, 250 x 4.6 mm, 5 µmBroad enantioselectivity for a wide range of chiral compounds.[13]
Mobile Phase n-Hexane / Ethanol (80:20, v/v)Normal phase elution is highly effective on polysaccharide CSPs. Ethanol is a common polar modifier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 25 °CA good starting point for method development.
Detection UV at 220 nmConsistent with the analyte's expected absorbance.
Injection Volume 5 µLMinimizes potential for peak distortion.

Optimization and Troubleshooting

Should the initial screening not provide baseline separation (Rs < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., from 5% to 30% IPA or EtOH). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to excessively long run times.

  • Alcohol Modifier: Switching between different alcohols (e.g., isopropanol, ethanol, methanol) can significantly alter selectivity.[14]

  • Additives: For basic compounds like 1-Methyldecahydro-1,5-naphthyridine, adding a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and reduce tailing.

  • Temperature: Lowering the column temperature can sometimes enhance resolution, although it will also increase retention time and backpressure.[12]

Conclusion

While a specific, pre-existing method for the enantiomeric separation of 1-Methyldecahydro-1,5-naphthyridine was not identified, the protocols outlined in this application note provide a scientifically grounded and robust starting point for researchers. By leveraging established chiral separation principles for analogous diamine compounds, the proposed methods utilizing both Pirkle-type and polysaccharide-based CSPs are expected to yield successful enantioseparation. The provided workflow and optimization strategies further empower scientists to fine-tune these methods to achieve baseline resolution, a critical step for the accurate determination of enantiomeric purity in drug development and chemical research.

References

  • [HPLC-separation of racemic cyclohexane-1,2-diamine platinum(II)
  • Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC. Benchchem.
  • Pirkle, W. H., et al. (1981). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Synthetic Strategies, Reactivity and Applic
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar.
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Enantioseparation of chiral (benzylsulfinyl)benzamides by capillary electrophoresis using cyclodextrins as chiral selectors. IRIS .

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Molecular Dynamics of Enantiomeric Separ

Sources

Application

Application Notes and Protocols: Functionalization of 1-Methyldecahydro-1,5-naphthyridine via Cross-Coupling Reactions

Introduction: The 1-Methyldecahydro-1,5-naphthyridine Scaffold and the Imperative for Novel Functionalization Strategies The decahydro-1,5-naphthyridine core is a key saturated heterocyclic scaffold that has garnered sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Methyldecahydro-1,5-naphthyridine Scaffold and the Imperative for Novel Functionalization Strategies

The decahydro-1,5-naphthyridine core is a key saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block in the design of novel therapeutics. The 1-methyl derivative, in particular, offers a specific substitution pattern that can influence the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic profiles. Derivatives of the broader 1,5-naphthyridine family have shown a wide range of biological activities, underscoring the potential of this scaffold in drug discovery.[1][2][3]

Despite its potential, the synthetic utility of the 1-methyldecahydro-1,5-naphthyridine scaffold has been hampered by a lack of efficient and selective methods for its functionalization. The inert nature of the sp³-hybridized C-H bonds presents a significant challenge for traditional synthetic transformations.[4] Modern cross-coupling reactions, which have revolutionized the synthesis of complex molecules, are increasingly being adapted to tackle the challenge of C(sp³)-H functionalization.[5][6] This guide provides detailed protocols and insights into the application of palladium-catalyzed and photoredox-catalyzed cross-coupling reactions for the direct functionalization of 1-methyldecahydro-1,5-naphthyridine, with a focus on the C-H bonds adjacent (alpha) to the nitrogen atoms, which are the most activated sites for such transformations.

Understanding the Reaction Mechanisms: A Foundation for Protocol Design

Successful functionalization of the 1-methyldecahydro-1,5-naphthyridine scaffold hinges on a clear understanding of the underlying reaction mechanisms. Two powerful and complementary strategies are presented here: Palladium-Catalyzed α-Arylation and Photoredox-Catalyzed C-H Functionalization.

Palladium-Catalyzed α-Arylation of Cyclic Amines

The palladium-catalyzed α-arylation of saturated cyclic amines with arylboronic acids represents a significant advancement in C(sp³)-H functionalization. This method allows for the direct formation of a C-C bond at the position alpha to the nitrogen atom. The catalytic cycle, as illustrated below, is a well-established paradigm in cross-coupling chemistry.

Palladium_Catalyzed_Alpha_Arylation Start Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-M Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Ar-R Photoredox_Catalysis_Workflow cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation & Coupling PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC PC_excited->PC_reduced SET PC_reduced->PC Catalyst Regeneration Amine 1-Methyldecahydro-1,5-naphthyridine Radical α-Amino Radical Amine->Radical Oxidation by PC* Coupling_Partner Coupling Partner (e.g., Ar-X) Product Functionalized Product RadicalCoupling_Partner RadicalCoupling_Partner RadicalCoupling_Partner->Product Coupling (often Ni-catalyzed)

Caption: Workflow for Photoredox-Catalyzed C-H Functionalization of Amines.

Experimental Protocols

The following protocols are based on established methods for the functionalization of saturated N-heterocycles and are adapted for 1-methyldecahydro-1,5-naphthyridine. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed α-Arylation with Arylboronic Acids

This protocol describes the direct arylation of a C-H bond alpha to a nitrogen atom using a palladium catalyst and an arylboronic acid as the coupling partner.

Materials:

  • 1-Methyldecahydro-1,5-naphthyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 1-methyldecahydro-1,5-naphthyridine (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-arylated product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base sufficient for the transmetalation step.
Solvent 1,4-DioxaneA high-boiling aprotic solvent suitable for this reaction temperature.
Temperature 100 °CProvides the necessary thermal energy for efficient catalytic turnover.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the palladium catalyst and phosphine ligand.
Protocol 2: Photoredox-Catalyzed α-Alkynylation with Terminal Alkynes

This protocol utilizes visible light and a photoredox catalyst to achieve the direct alkynylation of a C-H bond alpha to a nitrogen atom.

Materials:

  • 1-Methyldecahydro-1,5-naphthyridine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Nickel(II) bromide glyme complex (NiBr₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Blue LED light source (e.g., 450 nm)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a vial add fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), NiBr₂·glyme (0.05 mmol, 5 mol%), and dtbbpy (0.05 mmol, 5 mol%).

  • Add 1-methyldecahydro-1,5-naphthyridine (1.0 mmol), terminal alkyne (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 5 cm from a blue LED light source and stir at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-alkynylated product.

ParameterConditionRationale
Photocatalyst fac-Ir(ppy)₃A common iridium-based photocatalyst with suitable redox potentials.
Co-catalyst NiBr₂·glyme / dtbbpyA nickel complex that facilitates the C-C bond formation.
Base K₂CO₃Acts as a proton scavenger.
Solvent AcetonitrileA polar aprotic solvent suitable for photoredox reactions.
Light Source Blue LED (450 nm)Provides the necessary energy to excite the photocatalyst.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited state of the photocatalyst by oxygen.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different ligands for the palladium-catalyzed reactions or different photocatalysts for the photoredox reactions. The choice of base and solvent can also have a significant impact on reaction efficiency.

  • Side Reactions: In some cases, over-functionalization (di-substitution) may occur. Adjusting the stoichiometry of the reagents or the reaction time may help to minimize this.

  • Substrate Scope: The electronic and steric properties of the coupling partners can influence the reaction outcome. Electron-rich or sterically hindered partners may require more forcing conditions or a more active catalyst system.

  • Purification: The basic nature of the 1-methyldecahydro-1,5-naphthyridine scaffold may require the use of a modified silica gel (e.g., treated with triethylamine) for column chromatography to prevent product streaking.

Conclusion

The functionalization of the 1-methyldecahydro-1,5-naphthyridine scaffold via modern cross-coupling reactions opens up new avenues for the synthesis of novel and diverse molecular architectures for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising heterocyclic core. While these methods are robust, a systematic approach to optimization is key to achieving the best results for specific applications. The continued development of new catalysts and methodologies will undoubtedly further expand the synthetic toolbox for the functionalization of saturated N-heterocycles.

References

  • Dutta, S., & Seidel, D. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Thieme, 1-23.
  • Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Holmberg-Douglas, N., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(19), 11933-12033. [Link]

  • Xie, J., et al. (2013). A room temperature decarboxylation/C–H functionalization cascade by visible-light photoredox catalysis. Chemical Communications, 49(50), 5672-5674. [Link]

  • Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3499. [Link]

  • Schmalz, H.-G. (2014). Nickel-catalyzed C-H functionalization.
  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Daugulis, O., et al. (2009). Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation. Organic Letters, 11(22), 5158-5161. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(19), 11933-12033. [Link]

  • Serna, S., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17-26. [Link]

  • Seidel, D. (2014). Direct α-Functionalization of Saturated Cyclic Amines. Angewandte Chemie International Edition, 53(20), 5010-5012. [Link]

  • Gandeepan, P., & Ackermann, L. (2021). Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry, 17, 2125-2152. [Link]

  • Wang, D., & Engle, K. M. (2017). Nickel-Catalyzed C−H Functionalization Using A Non-directed Strategy.
  • Vaddamanu, S., et al. (2015). Entrances, Traps, and Rate-controlling Factors for Nickel- Catalyzed C-H Functionalization. Journal of the American Chemical Society, 137(36), 11617-11628.
  • Holmberg-Douglas, N., & Nicewicz, D. A. (2021).
  • Dhankhar, J., & Čorić, I. (2022).
  • Leroux, F. R. (2010). Direct arylation: Alternative to classic cross-coupling chemistry and a fruitful synthetic tool for the access to novative bioactive molecules. Comptes Rendus Chimie, 13(8-9), 1035-1049.
  • Dhankhar, J., & Čorić, I. (2022).
  • Masdeu, C., et al. (2020).
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.
  • Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
  • Reddy, B. V. S., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(21), 5584-5587.
  • Nolan, S. P., & Viciu, M. S. (2004). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. Organometallics, 23(22), 5212-5221.

Sources

Method

In vivo dosing protocols for 1-Methyldecahydro-1,5-naphthyridine analogs

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-Methyldecahydro-1,5-Naphthyridine Analogs Introduction & Pharmacological Rationale 1-Methyldecahydro-1,5-naphthyridine is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-Methyldecahydro-1,5-Naphthyridine Analogs

Introduction & Pharmacological Rationale

1-Methyldecahydro-1,5-naphthyridine is a highly versatile bicyclic conformationally restricted diamine (CRDA)[1]. In modern drug discovery, incorporating this rigid scaffold into small molecules significantly enhances their pharmacokinetic (PK) properties. When developing targeted therapies—such as TGF-β Type I Receptor (ALK5) inhibitors[2], Bruton's tyrosine kinase (BTK) inhibitors[3], or BRD2/4-selective bivalent BET inhibitors[4]—replacing flexible piperazine or diazepine rings with a decahydro-1,5-naphthyridine core provides distinct advantages.

The Causality of Scaffold Selection: The conformational rigidity of the bicyclic system reduces the entropic penalty upon target binding, thereby increasing thermodynamic affinity[1]. More importantly for in vivo applications, the steric bulk of the decahydro-1,5-naphthyridine system shields the basic nitrogen from rapid cytochrome P450 (CYP450)-mediated N-dealkylation. This structural modification reliably decreases in vivo xenobiotic clearance and extends the compound's half-life compared to its flexible counterparts[1],[5]. Furthermore, the specific stereochemistry (e.g., the (4aR,8aR) enantiomer) dictates the spatial orientation of the basic nitrogen, which is critical for both target engagement and aqueous solubility[6],[7].

Target Pathways and Mechanism of Action

Analogs containing the 1,5-naphthyridine core have demonstrated profound efficacy in oncology and fibrotic disease models. For example, they act as potent, selective inhibitors of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, these analogs prevent the phosphorylation of SMAD2/3, subsequently halting the nuclear translocation of the SMAD complex and suppressing fibrotic gene transcription[2].

TGFB_Pathway TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Phosphorylates SMAD23 SMAD 2/3 ALK5->SMAD23 Phosphorylates Inhibitor 1,5-Naphthyridine Analog Inhibitor->ALK5 Kinase Inhibition SMAD4 SMAD 4 SMAD23->SMAD4 Complex Formation Nucleus Gene Transcription (Fibrosis/Oncology) SMAD4->Nucleus Nuclear Translocation

Fig 1: Mechanism of action for 1,5-naphthyridine analogs inhibiting the TGF-β/ALK5 signaling pathway.

Formulation Strategies for Basic Amines

1-Methyldecahydro-1,5-naphthyridine derivatives are basic and are typically synthesized as free bases or oxalate salts[7]. The basic nature of the secondary/tertiary amines requires careful vehicle selection to prevent in vivo precipitation and ensure accurate dosing.

The Causality of Vehicle Selection: Free bases are highly lipophilic and insoluble in aqueous media. Conversely, while oxalate salts offer better solid-state stability, they can suffer from pH-dependent solubility drops in the physiological pH of blood (pH 7.4). Therefore, Intravenous (IV) formulations require a co-solvent/surfactant system to maintain a true solution, whereas Oral (PO) formulations utilize suspending agents to manage gastrointestinal transit.

Step-by-Step In Vivo Dosing Protocol

To ensure data integrity, every in vivo PK study must operate as a self-validating system. This means the dosing formulations must be analytically verified, and the biological sampling must account for the chemical properties of the CRDA.

Protocol A: Intravenous (IV) Administration (Rodent Model)
  • Vehicle: 5% DMSO, 10% Solutol HS-15, 85% Saline.

  • Rationale: IV formulations must be entirely free of particulates to prevent pulmonary embolism. DMSO disrupts the compound's crystal lattice, while Solutol HS-15 forms micelles that entrap the lipophilic naphthyridine scaffold, preventing precipitation upon injection into the aqueous bloodstream.

  • Self-Validation Step: Prior to dosing, filter the formulation through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via LC-MS/MS against a standard curve to confirm the exact administered concentration ( Cdose​ ).

  • Execution: Administer a 2 mg/kg dose via the lateral tail vein using a 27G needle. Ensure the injection rate does not exceed 1 mL/min to prevent acute surfactant-induced histamine release.

Protocol B: Oral (PO) Administration (Rodent Model)
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water.

  • Rationale: PO formulations do not require complete dissolution; homogenous suspensions are acceptable. The viscosity of MC prevents rapid settling of the compound in the syringe, ensuring uniform dosing. Tween 80 acts as a wetting agent for the hydrophobic drug particles.

  • Execution: Fast the animals for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastric pH. Because 1-methyldecahydro-1,5-naphthyridines are basic amines, their dissolution is highly dependent on the acidic environment of an empty stomach. Administer a 10 mg/kg dose via oral gavage using a bulb-tipped gastric tube.

InVivo_Workflow Step1 1. Formulation (Solution vs Suspension) Step2 2. Administration (IV or PO) Step1->Step2 Step3 3. Serial Sampling (Blood/Tissue) Step2->Step3 Step4 4. Sample Prep (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis Step4->Step5

Fig 2: End-to-end in vivo pharmacokinetic experimental workflow for basic amine CRDA compounds.

Bioanalytical Processing & Quality Control

  • Blood Collection: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation and simultaneously inhibits plasma esterases/proteases that might degrade the compound or its active metabolites.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of Acetonitrile containing 0.1% Formic Acid to 1 volume of plasma. Causality: Formic acid ensures the nitrogen atoms of the 1,5-naphthyridine core remain fully protonated. This disrupts non-specific protein binding and maximizes extraction recovery.

  • Self-Validation Step: Spike all plasma samples with a Stable-Isotope Labeled (SIL) internal standard prior to extraction. This corrects for matrix effects and ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS analysis.

Quantitative Data: Expected Pharmacokinetic Parameters

The incorporation of the 1-methyldecahydro-1,5-naphthyridine scaffold drastically alters the PK landscape of a drug molecule. Below is a representative data summary illustrating the typical PK shift observed when optimizing a flexible amine into a rigid 1,5-naphthyridine analog[1],[5].

ParameterFlexible Piperazine Analog1-Methyldecahydro-1,5-Naphthyridine AnalogPharmacological Implication
Clearance (IV) 65.0 mL/min/kg22.5 mL/min/kgReduced CYP450 N-dealkylation due to steric shielding.
Volume of Distribution ( Vdss​ ) 1.2 L/kg3.8 L/kgIncreased tissue penetration due to higher lipophilicity.
Half-life ( T1/2​ ) 0.8 hours4.5 hoursProlonged target engagement; allows for once-daily dosing.
Oral Bioavailability (%F) 12%58%Improved metabolic stability avoids first-pass hepatic extraction.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Bicyclic Conformationally Restricted Diamines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines Source: ResearchGate URL:[Link](Derived from search result[5])

  • Inhibitors of Bruton's Tyrosine Kinase (WO2015084998A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Multi-step Synthesis of 1-Methyldecahydro-1,5-naphthyridine

Welcome to the technical support center for the multi-step synthesis of 1-Methyldecahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the multi-step synthesis of 1-Methyldecahydro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yields and product purity. The content is structured in a question-and-answer format to directly address specific experimental issues.

The synthesis of 1-Methyldecahydro-1,5-naphthyridine is a multi-step process that requires careful control of reaction conditions at each stage to ensure a high overall yield and the desired product quality. This guide will walk you through the typical three-stage synthesis, highlighting potential pitfalls and providing evidence-based solutions.

Synthetic Pathway Overview

The synthesis of 1-Methyldecahydro-1,5-naphthyridine is typically accomplished in three main stages:

  • Formation of the 1,5-Naphthyridine Core: This initial step involves the construction of the aromatic heterocyclic scaffold. The Skraup synthesis is a commonly employed method.

  • Catalytic Hydrogenation: The aromatic 1,5-naphthyridine is then fully reduced to the saturated decahydro-1,5-naphthyridine. This step is critical for establishing the stereochemistry of the final product.

  • Regioselective N-methylation: The final step is the introduction of a methyl group onto one of the nitrogen atoms of the decahydro-1,5-naphthyridine ring system.

Synthesis_Pathway A 3-Aminopyridine B 1,5-Naphthyridine A->B Step 1: Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) C Decahydro-1,5-naphthyridine B->C Step 2: Catalytic Hydrogenation (H₂, Catalyst) D 1-Methyldecahydro-1,5-naphthyridine C->D Step 3: N-Methylation (e.g., Eschweiler-Clarke)

Caption: Overall synthetic workflow for 1-Methyldecahydro-1,5-naphthyridine.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Step 1: Skraup Synthesis of the 1,5-Naphthyridine Core

The Skraup synthesis, while a classic method, is known for its potentially vigorous nature and variable yields.[1]

Question 1: My Skraup reaction is extremely exothermic and difficult to control. How can I mitigate this?

Answer: The uncontrolled exotherm in a Skraup reaction is a significant safety concern and can lead to the formation of tars and a decrease in yield. The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent vigorous condensation and cyclization.

Troubleshooting Strategies:

  • Use of a Moderating Agent: The addition of a mild oxidizing agent or a moderator can help to control the reaction rate. Ferrous sulfate (FeSO₄) is a common and effective choice.[2] It is believed to act as an oxygen carrier, facilitating a smoother oxidation process.

  • Controlled Reagent Addition: The order and rate of addition are critical. Sulfuric acid should be added slowly to the mixture of 3-aminopyridine and glycerol with efficient cooling.

  • Gradual Heating: Begin by heating the reaction mixture gently. Once the initial exotherm is observed, the external heat source can be reduced or removed temporarily, allowing the reaction to self-sustain in a more controlled manner.

Question 2: I'm consistently getting a low yield of 1,5-naphthyridine. What are the likely causes and how can I improve it?

Answer: Low yields in the Skraup synthesis can stem from several factors, including incomplete reaction, side reactions, and product loss during workup. Typical yields for the Skraup synthesis of unsubstituted 1,5-naphthyridine can range from 45-50% under optimized conditions.[3]

Yield Improvement Strategies:

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure heating at the optimal temperature (typically 140-160°C) is maintained for a sufficient duration (several hours).[2]Drive the reaction to completion and maximize the formation of the desired product.
Sub-optimal Oxidizing Agent While nitrobenzene is traditionally used, it can lead to vigorous reactions. Consider using a milder and more reproducible oxidizing agent like sodium m-nitrobenzenesulfonate.[3]A more controlled reaction with potentially higher and more consistent yields.
Product Loss During Workup The basic nature of 1,5-naphthyridine requires careful pH control during extraction. Ensure the aqueous layer is made sufficiently basic (pH > 9) to deprotonate the product and facilitate its extraction into an organic solvent.Minimize product loss to the aqueous phase and improve isolated yield.
Formation of Isomeric Byproducts If using a substituted 3-aminopyridine, the formation of regioisomers is possible. While difficult to control, careful optimization of reaction temperature and the choice of acid catalyst can sometimes influence the isomeric ratio.Improved selectivity for the desired isomer, although complete suppression of side products may not be possible.

digraph "Skraup_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=record, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="{Low Yield in Skraup Synthesis | - Incomplete Reaction\n- Sub-optimal Oxidizing Agent\n- Product Loss During Workup\n- Isomeric Byproducts}"]; B[label="Solutions"]; C [label="TLC Monitoring & Extended Reaction Time"]; D [label="Use Milder Oxidizing Agent (e.g., sodium m-nitrobenzenesulfonate)"]; E [label="Optimize pH During Extraction"]; F [label="Optimize Reaction Conditions for Regioselectivity"];

A -> B[style=invis]; B -> C [label="Incomplete Reaction"]; B -> D [label="Sub-optimal Oxidizing Agent"]; B -> E [label="Product Loss"]; B -> F [label="Isomeric Byproducts"]; }

Caption: Troubleshooting workflow for low yield in the Skraup synthesis.

Step 2: Catalytic Hydrogenation to Decahydro-1,5-naphthyridine

The complete reduction of both aromatic rings of 1,5-naphthyridine to form the decahydro- derivative is a challenging step that requires careful selection of catalyst and reaction conditions. Incomplete reduction to the tetrahydro- stage is a common issue.[4]

Question 3: My hydrogenation of 1,5-naphthyridine stops at the tetrahydro- stage. How can I achieve complete reduction to decahydro-1,5-naphthyridine?

Answer: Achieving complete saturation of both pyridine rings in the 1,5-naphthyridine system often requires more forcing conditions than the reduction of a single ring. The choice of catalyst and reaction parameters is crucial.

Strategies for Complete Hydrogenation:

ParameterRecommendationRationale
Catalyst While Platinum oxide (PtO₂) is a common catalyst for pyridine hydrogenation, achieving complete reduction of naphthyridines may require more active catalysts or harsher conditions.[5] Rhodium-on-alumina (Rh/Al₂O₃) or Ruthenium-based catalysts can be more effective for the exhaustive hydrogenation of heterocyclic systems.[6]Different catalysts have varying activities and selectivities for the hydrogenation of N-heterocycles. Rhodium and Ruthenium often exhibit higher activity for the reduction of both rings.
Pressure Increase the hydrogen pressure significantly. Pressures in the range of 50-100 bar are often necessary for the complete reduction of both rings.[5]Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the equilibrium towards the fully saturated product.
Temperature Elevate the reaction temperature. Temperatures between 50-100°C can enhance the reaction rate. However, excessively high temperatures should be avoided as they can lead to catalyst deactivation or side reactions.Increased temperature provides the necessary activation energy to overcome the barrier for the reduction of the second, often more resistant, pyridine ring.
Solvent Acidic solvents like glacial acetic acid can facilitate the hydrogenation of pyridine rings by protonating the nitrogen, which activates the ring towards reduction.[5]Protonation increases the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack by hydride from the catalyst surface.

Protocol 1: Exhaustive Hydrogenation of 1,5-Naphthyridine

  • In a high-pressure autoclave, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

  • Add the hydrogenation catalyst (e.g., 5 mol% Rh/Al₂O₃).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 70 bar.

  • Heat the mixture to 80°C and stir vigorously for 24-48 hours.

  • Monitor the reaction by GC-MS or NMR to confirm the disappearance of the starting material and tetrahydro- intermediates.

  • After cooling and carefully venting the hydrogen, filter the catalyst.

  • Neutralize the acetic acid with a strong base (e.g., NaOH) and extract the product with an organic solvent.

Question 4: The reduction of 1,5-naphthyridine produces a mixture of diastereomers of decahydro-1,5-naphthyridine. How can I control or separate them?

Answer: The formation of multiple stereocenters upon reduction of 1,5-naphthyridine will inevitably lead to a mixture of diastereomers (cis, trans, and their enantiomers). Controlling the stereochemical outcome of the hydrogenation is challenging without the use of chiral catalysts.

Strategies for Managing Diastereomers:

  • Diastereoselective Synthesis: While difficult, the choice of catalyst and conditions can sometimes influence the diastereomeric ratio. Some catalytic systems may show a preference for the formation of the cis-fused decalin-like system. Asymmetric hydrogenation using chiral ruthenium diamine complexes has been shown to produce chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity, which could then be further reduced, potentially influencing the final diastereomeric outcome.[4]

  • Purification:

    • Column Chromatography: Diastereomers often have different physical properties and can sometimes be separated by careful column chromatography on silica gel.

    • Crystallization: Fractional crystallization can be an effective method for separating diastereomers. If one diastereomer is significantly less soluble in a particular solvent system, it may be selectively crystallized from the mixture.

Step 3: Regioselective N-Methylation

The final step involves the methylation of one of the two secondary amine groups in the decahydro-1,5-naphthyridine ring. The main challenges are achieving mono-methylation and controlling the regioselectivity if the two nitrogens are in different chemical environments (though in the parent decahydro-1,5-naphthyridine they are equivalent). The Eschweiler-Clarke reaction is a suitable method for this transformation as it is known to convert primary and secondary amines to their methylated counterparts without the formation of quaternary ammonium salts.[7]

Question 5: How can I achieve selective mono-N-methylation of decahydro-1,5-naphthyridine? I am concerned about di-methylation.

Answer: Achieving selective mono-methylation of a diamine can be challenging. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a good choice as it is a reductive amination process that stops at the tertiary amine stage.[7][8] To favor mono-methylation, controlling the stoichiometry of the reagents is key.

Strategies for Selective Mono-N-Methylation:

  • Stoichiometric Control: Use of a limited amount of formaldehyde (ideally 1.0 equivalent) relative to the diamine can favor the formation of the mono-methylated product.

  • Reaction Conditions: The reaction is typically run with an excess of formic acid, which acts as both the reducing agent and a solvent.[7]

Protocol 2: Eschweiler-Clarke Mono-N-Methylation of Decahydro-1,5-naphthyridine

  • To a solution of decahydro-1,5-naphthyridine (1.0 eq) in formic acid (excess), add formaldehyde (1.0-1.2 eq, typically as a 37% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C for several hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and make it basic by the careful addition of a concentrated NaOH solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-methylated product from any unreacted starting material and di-methylated byproduct.

Question 6: I am observing the formation of a significant amount of the di-methylated product. How can I suppress this?

Answer: The formation of the di-methylated product indicates that the mono-methylated intermediate is sufficiently reactive to undergo a second methylation.

Troubleshooting Di-methylation:

CauseAction
Excess Formaldehyde Carefully control the stoichiometry of formaldehyde. Use no more than 1.2 equivalents.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the subsequent methylation of the mono-methylated product.
High Temperature Lowering the reaction temperature may reduce the rate of the second methylation more than the first, improving selectivity.

digraph "N_Methylation_Issues" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A[label="Problem: Formation of Di-methylated Product"]; B[label="Cause: Excess Formaldehyde"]; C [label="Cause: Prolonged Reaction Time"]; D [label="Cause: High Temperature"]; E [label="Solution: Strict Stoichiometric Control"]; F [label="Solution: Careful Reaction Monitoring"]; G [label="Solution: Lower Reaction Temperature"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; }

Caption: Common causes and solutions for over-methylation.

Summary of Typical Reaction Yields

The following table provides a general overview of the expected yields for each step of the synthesis. These values can vary significantly based on the specific reaction conditions and the scale of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)
1Skraup Synthesis3-Aminopyridine1,5-Naphthyridine45-50[3]
2Catalytic Hydrogenation1,5-NaphthyridineDecahydro-1,5-naphthyridine60-80 (variable)
3Eschweiler-Clarke MethylationDecahydro-1,5-naphthyridine1-Methyldecahydro-1,5-naphthyridine70-90 (for mono-methylation)

References

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Eschweiler-Clarke Reaction. Name-Reaction.com. Retrieved March 26, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Viereck, P., et al. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications. [Link]

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622–4625. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(17), 6348. [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]

  • Ali, M. A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Fused 1,5-naphthyridines. (2020, August 31). MDPI. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2025, October 16). ResearchGate. [Link]

  • Biriukov, K. O., & Podyacheva, E. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). [Video]. YouTube. [Link]

  • Asian Journal of Chemistry. (2015). 27(11), 4173-4179. [Link]

  • Kumar, A., & Kumar, S. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840. [Link]

  • Jagtap, R. A., et al. (2024). Catalytic acceptorless complete dehydrogenation of cycloalkanes. Nature Communications, 15(1), 1-9. [Link]

  • Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. (2021, March 25). HUSCAP. [Link]

  • Wang, D., et al. (2021). NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers, 8(19), 5369-5376. [Link]

  • Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. (2018). Journal of the Mexican Chemical Society, 62(3). [Link]

  • Skraup reaction. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Stereodivergent access to α- and β-azanucleosides via catalyst-free, achiral modulator-controlled iodocyclization: a concise synthesis of forodesine. (2023). Chemical Science, 14(2), 358-365. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January). ResearchGate. [Link]

  • 1-ethyl-decahydro-1,5-naphthyridine (C10H20N2). PubChemLite. Retrieved March 26, 2026, from [Link]

  • Liu, J., Wei, X., & Ma, L. (2021). Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. ChemRxiv. [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE DECAHYDRO-6HISOQUINO[Z.l-11-[4][7]NAPHTHYRIDINES UTILIZING. (1990). HETEROCYCLES, 31(2). [Link]

  • Stereocontrolled Alkaloid Construction: Rhazinicine (Gaunt), 9-epi-Pentazocine (Zhai and Li), Fawcettidine (Dake), Strychnine (Padwa), and Yohimbine (Jacobsen). (2008, November 24). Organic Chemistry Portal. [Link]

  • Synthesis of naphthyridines 152a–k. Reagents and conditions. (n.d.). ResearchGate. [Link]CH2PO3H2-2_fig23_354512402)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 1-Methyldecahydro-1,5-naphthyridine Scale-Up Reactions

Introduction 1-Methyldecahydro-1,5-naphthyridine is a saturated heterocyclic compound of significant interest in pharmaceutical development due to its rigid, diamine-like scaffold. As with many multi-step syntheses, tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyldecahydro-1,5-naphthyridine is a saturated heterocyclic compound of significant interest in pharmaceutical development due to its rigid, diamine-like scaffold. As with many multi-step syntheses, transitioning from bench-scale to pilot or manufacturing scale introduces challenges in maintaining purity and controlling impurity profiles. The typical synthesis route involves the catalytic hydrogenation of the aromatic 1,5-naphthyridine to form the decahydro-scaffold, followed by N-methylation. Each of these steps presents a unique set of potential side reactions and impurity sources that must be rigorously controlled.

This guide provides a structured, in-depth approach to troubleshooting common impurities encountered during the scale-up synthesis of 1-Methyldecahydro-1,5-naphthyridine. It is designed for researchers, process chemists, and drug development professionals to diagnose and resolve purity issues effectively.

Troubleshooting Guide (Q&A Format)

This section addresses specific impurity-related challenges in a direct question-and-answer format, providing insights into root causes and actionable solutions.

Hydrogenation Step Impurities

Question 1: My final product shows significant levels of partially hydrogenated impurities, such as octahydro- or tetrahydro-1,5-naphthyridines. What is the likely cause and how can I improve the reduction efficiency?

Answer: The presence of partially hydrogenated species is a clear indicator of an incomplete or inefficient catalytic hydrogenation process. The aromatic 1,5-naphthyridine core requires forcing conditions for full saturation, and several factors can hinder this on a larger scale.

Causality:

  • Catalyst Deactivation: The pyridine-like nitrogen atoms in the starting material and intermediates can strongly adsorb to the catalyst surface (e.g., Palladium, Platinum, Rhodium), leading to catalyst poisoning or inhibition.[1][2] This effect is often more pronounced at scale due to variations in mixing and mass transfer.

  • Insufficient Hydrogen Pressure/Availability: Inadequate hydrogen pressure or poor gas-liquid mass transfer in the reactor can lead to localized "hydrogen-starved" zones, terminating the reduction at intermediate stages.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they don't always guarantee complete reduction and can sometimes promote side reactions. The optimal temperature is a balance between reaction kinetics and catalyst stability.

  • Presence of Catalyst Poisons: Trace impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can irreversibly poison the catalyst.[3]

Recommended Actions:

  • Catalyst Selection & Loading:

    • Screen different catalysts. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂) often show higher activity for the hydrogenation of pyridine rings compared to Palladium.[1][4]

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to compensate for potential deactivation.

  • Reaction Conditions Optimization:

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 50 bar to 70 bar) to improve hydrogen availability at the catalyst surface.[4]

    • Optimize Temperature: Investigate a temperature range (e.g., 60-100 °C) to find the optimal point for your specific catalyst and substrate concentration.

    • Improve Agitation: Ensure vigorous agitation to maximize gas-liquid mass transfer, which is critical for efficient hydrogenation on scale.

  • Use of Acidic Additives:

    • Perform the hydrogenation in an acidic solvent like glacial acetic acid or add a stoichiometric amount of a strong acid (e.g., HCl).[2][4] Protonation of the nitrogen atoms forms pyridinium salts, which prevents them from binding to and poisoning the catalyst surface.[2]

Question 2: My reaction is sluggish, and I'm observing a significant amount of unreacted 1,5-naphthyridine starting material even after extended reaction times. What's causing this?

Answer: A stalled hydrogenation reaction is typically a result of catalyst inhibition or deactivation.

Causality: As explained in the previous question, the lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can act as a poison to the precious metal catalyst.[1][2] This is a very common issue when hydrogenating N-heterocycles.

Recommended Actions:

  • Acidification is Key: The most effective solution is to add an acid.[2] This protonates the basic nitrogen, preventing it from interfering with the catalyst's active sites. Glacial acetic acid is often an excellent choice as both a solvent and an activator.[4]

  • Purity of Starting Material: Ensure the 1,5-naphthyridine starting material is free from catalyst poisons. Consider a purification step (e.g., recrystallization or carbon treatment) before the hydrogenation.

  • Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

N-Methylation Step Impurities

Question 3: My final product is contaminated with the unmethylated precursor, decahydro-1,5-naphthyridine. How can I drive the N-methylation to completion?

Answer: Incomplete N-methylation indicates that the reaction has not reached its endpoint. This can be due to sub-optimal stoichiometry, reaction conditions, or the choice of methylating agent.

Causality:

  • Insufficient Methylating Agent: If using a reagent like formaldehyde/formic acid (Eschweiler-Clarke reaction), an insufficient amount of either reagent will lead to incomplete conversion.[5]

  • Low Reaction Temperature: The Eschweiler-Clarke reaction typically requires heat (e.g., 80-100 °C) to proceed at a reasonable rate.[5]

  • Sub-optimal pH: The pH of the reaction mixture can influence the reactivity of both the amine and the methylating agent.

Recommended Actions:

  • Stoichiometry: Ensure at least a stoichiometric amount of the methylating agent is used. For the Eschweiler-Clarke reaction, using a slight excess of both formaldehyde and formic acid (e.g., 1.5-2.0 equivalents each) can help drive the reaction to completion.[5]

  • Temperature and Time: Increase the reaction temperature to the reflux temperature of the solvent (often water or formic acid). Monitor the reaction by TLC or LC-MS until the starting secondary amine is consumed.

  • Alternative Methylating Agents: If the Eschweiler-Clarke reaction proves problematic, consider other methylating agents such as dimethyl sulfate or methyl iodide. However, be aware that these are highly toxic and potentially genotoxic, requiring careful handling and stringent control of residuals.[6]

Question 4: I'm observing an impurity with a mass of [M+14] that is not my desired product. What is this and how do I avoid it?

Answer: An [M+14] impurity often corresponds to the N-formyl derivative of your secondary amine (-CHO group instead of -CH₃).

Causality: This is a known side reaction in the Eschweiler-Clarke methylation.[5] The secondary amine can react with formic acid to form a stable N-formyl amide, which may be slow to reduce to the final N-methyl product. This pathway can become competitive if the reduction of the intermediate iminium ion is slow.

Recommended Actions:

  • Control Reagent Addition: Instead of adding all the formic acid at once, try adding it portion-wise to the mixture of the amine and formaldehyde. This keeps the concentration of free formic acid low, disfavoring direct formylation.[5]

  • Optimize Temperature: While high temperatures are necessary, excessively high temperatures might favor formylation. Experiment within the 80-100 °C range to find an optimal balance.[5]

  • Ensure Sufficient Reducing Agent: Make sure an adequate excess of formic acid is present to act as the hydride donor for the reduction step.

General Impurities

Question 5: My HPLC-MS analysis shows an impurity with a mass of [M+16]. What is the likely source?

Answer: An impurity with a mass increase of 16 Da is almost certainly an N-oxide.

Causality: The tertiary amine in the final product, 1-Methyldecahydro-1,5-naphthyridine, is susceptible to oxidation. This can occur through:

  • Air Oxidation: Prolonged exposure of the reaction mixture or isolated product to air, especially at elevated temperatures or in the presence of metal catalysts.

  • Oxidizing Agents: Contamination with or use of reagents that can act as oxidizing agents. For instance, if hydrogen peroxide was used for cleaning, any residue could cause this.

Recommended Actions:

  • Inert Atmosphere: Handle the final product and its solutions under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during workup, concentration, and storage.

  • Degassed Solvents: Use degassed solvents for the final purification and formulation steps to minimize dissolved oxygen.

  • Control Temperature: Avoid unnecessarily high temperatures during the final workup and isolation steps. Store the final product at recommended temperatures, potentially under refrigeration.

Common Impurities Summary

Impurity TypeStructure / Mass ChangeLikely Source StepRoot CauseRecommended Analytical Technique
Partially Reduced SpeciesM - 2, 4, 6, or 8 DaHydrogenationIncomplete reaction, catalyst poisoningLC-MS, HPLC-UV
Unmethylated PrecursorM - 14 DaN-MethylationIncomplete reaction, insufficient reagentsLC-MS, GC-MS (after derivatization)
N-Formyl ImpurityM + 14 DaN-MethylationSide reaction with formic acidLC-MS
N-OxideM + 16 DaWorkup / StorageAir oxidation of tertiary amineLC-MS
Residual CatalystN/AHydrogenationIneffective removal post-reactionICP-MS
Residual SolventsN/AAll stepsIncomplete drying/evaporationHeadspace GC-MS

Visualizations and Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and resolving impurity issues during scale-up.

G cluster_0 Phase 1: Identification & Hypothesis cluster_1 Phase 2: Investigation & Remediation cluster_2 Phase 3: Verification A 1. Identify Impurity (LC-MS, NMR) B 2. Quantify Impurity (HPLC-UV, qNMR) A->B C 3. Hypothesize Source (Process Step, Side Reaction, Degradation) B->C D 4. Review Process Parameters (Temp, Pressure, Stoichiometry) C->D E 5. Modify Process (e.g., Change Catalyst, Add Acid, Adjust Temp) D->E F 6. Perform Lab-Scale Trial E->F G 7. Analyze Result of Trial F->G H 8. Impurity Reduced? G->H H->D No I 9. Implement Change at Scale H->I Yes J No K Yes G SM 1,5-Naphthyridine (Starting Material) Inter Decahydro-1,5-naphthyridine (Intermediate) SM->Inter Step 1: Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Rh/C) Imp1 Partially Hydrogenated Intermediates SM->Imp1 Incomplete Reaction API 1-Methyldecahydro-1,5-naphthyridine (Final Product) Inter->API Step 2: N-Methylation (HCHO, HCOOH) Imp2 Unmethylated Precursor (M-14) Inter->Imp2 Incomplete Reaction Imp3 N-Formyl Impurity (M+14) Inter->Imp3 Side Reaction with HCOOH Imp4 N-Oxide (M+16) API->Imp4 Air Oxidation

Sources

Troubleshooting

Reducing oxidative degradation of 1-Methyldecahydro-1,5-naphthyridine during storage

Welcome to the Technical Support Center for the handling and storage of 1-Methyldecahydro-1,5-naphthyridine . As a Senior Application Scientist, I frequently see researchers struggle with the stability of bicyclic amines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 1-Methyldecahydro-1,5-naphthyridine . As a Senior Application Scientist, I frequently see researchers struggle with the stability of bicyclic amines. Because this molecule contains both a tertiary amine (N1) and a secondary amine (N5), it is highly susceptible to oxidative degradation when exposed to atmospheric oxygen, light, and trace transition metals.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded solutions to ensure the long-term integrity of your chemical inventory.

Part 1: Mechanistic Insight (The Causality of Degradation)

To effectively prevent degradation, we must first understand the chemical causality driving it. The lone electron pairs on the N1 and N5 nitrogen atoms are the primary sites of reactivity. When stored improperly, oxidative degradation typically follows two distinct pathways:

  • Direct N-Oxidation: Reactive oxygen species (ROS) directly attack the nucleophilic lone pairs, forming N-oxides.

  • α -Carbon Oxidation (Radical Pathway): Trace metals or light initiate an electron transfer, forming an amine radical cation. This is followed by α -deprotonation to yield a carbon-centered radical. Subsequent reaction with O2​ forms iminium intermediates, which inevitably hydrolyze into lactams or result in oxidative demethylation (loss of the N1-methyl group) .

By converting the free base into a stable salt (such as an oxalate), we protonate the nitrogen atoms. This sequesters the lone pairs, drastically raises the oxidation potential of the molecule, and effectively shuts down both the N-oxidation and radical cation initiation pathways .

OxidationPathway A 1-Methyldecahydro- 1,5-naphthyridine (Intact Amine) B Reactive Oxygen Species (O2, Peroxides) & Light A->B F Stable Oxalate Salt (Protonated N) A->F Addition of Oxalic Acid C N-Oxidation (N-Oxide Formation) B->C Direct Oxidation D α-Carbon Oxidation (Iminium Intermediate) B->D Radical Pathway E Lactam Formation / Ring Cleavage D->E Hydrolysis/Oxidation F->B Blocks Oxidation

Fig 1. Oxidative degradation pathways of 1-methyldecahydro-1,5-naphthyridine and salt stabilization.

Part 2: Troubleshooting Guides & FAQs

Q1: My 1-Methyldecahydro-1,5-naphthyridine free base has turned yellow/brown after a month in the refrigerator. Is it still usable? A1: The discoloration is a definitive macroscopic indicator of oxidative degradation, likely resulting from the formation of conjugated polymeric impurities or N-oxides via radical pathways . You should not use this batch for sensitive biological assays or critical synthetic steps without repurification. Actionable Fix: Purify the batch via vacuum distillation or silica gel chromatography, and immediately convert the free base to its oxalate salt (CAS: 381227-92-5) for storage.

Q2: We are observing a steady loss of titer when storing the compound in DMSO or DMF stock solutions at -20°C. How can we prevent this? A2: Organic solvents like DMSO and DMF dissolve significant amounts of atmospheric oxygen. Even at sub-zero temperatures, dissolved O2​ will slowly oxidize the secondary and tertiary amines. Furthermore, trace metal impurities native to these solvents can catalyze the generation of ROS . Actionable Fix: Sparge your solvents with Argon for 20 minutes prior to making the stock solution. If your downstream assay permits, add a trace amount of a chelating agent (e.g., EDTA) to sequester catalytic metals.

Q3: LC-MS analysis of our stored batch shows unexpected M+16 and M-14 peaks. What are these artifacts? A3: The M+16 peak corresponds to the N-oxide derivative (addition of one oxygen atom to the tertiary amine). The M-14 peak indicates oxidative demethylation at the N1 position (loss of a methyl group, -14 Da). This is a classic degradation route for N-methylated cyclic amines progressing through an unstable iminium intermediate before cleaving the alkyl group .

Troubleshooting Start Purity Drop Detected in Storage Q1 Stored as Free Base or Salt? Start->Q1 FreeBase Free Base Q1->FreeBase Salt Salt (e.g., Oxalate) Q1->Salt Action1 Convert to Oxalate Salt Store at 2-8°C FreeBase->Action1 Q2 Stored in Solution? Salt->Q2 SolYes Yes Q2->SolYes Action2 Degas Solvent (Ar/N2) Add Chelator (EDTA) SolYes->Action2

Fig 2. Decision tree for troubleshooting oxidative degradation of stored naphthyridine derivatives.

Part 3: Step-by-Step Methodologies

Protocol A: Conversion to the Oxalate Salt for Long-Term Storage

Self-Validating System: The immediate precipitation of a white crystalline solid confirms successful salt formation. A subsequent melting point analysis (expected ~185-188°C for the oxalate salt) validates the stabilization of the compound compared to the liquid free base.

  • Dissolution: Dissolve 1.0 g of 1-Methyldecahydro-1,5-naphthyridine free base in 10 mL of anhydrous diethyl ether (or ethyl acetate) under an Argon atmosphere.

  • Acid Preparation: In a separate vial, prepare a stoichiometric equivalent (1.05 eq) of anhydrous oxalic acid dissolved in 5 mL of the same anhydrous solvent.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution dropwise while stirring vigorously at 0°C. A white precipitate will form immediately as the nitrogen lone pairs are protonated.

  • Isolation: Filter the precipitate under a blanket of Argon using a Schlenk frit. Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted free base.

  • Drying & Storage: Dry the salt in a vacuum desiccator overnight. Store the resulting powder in an amber glass vial at 2-8°C.

Protocol B: Preparation of Inert-Sparged Stock Solutions

Self-Validating System: The absence of a yellow color shift in the solution over 7 days confirms the successful exclusion of oxygen, whereas non-degassed control solutions will exhibit a measurable absorbance increase at 400 nm via UV-Vis spectroscopy.

  • Solvent Degassing: Transfer the desired volume of anhydrous solvent (e.g., DMSO) into a septum-sealed vial. Insert a long Argon-purging needle directly into the liquid phase and a short vent needle into the headspace. Sparge vigorously for 20 minutes.

  • Dissolution: Rapidly transfer the pre-weighed 1-Methyldecahydro-1,5-naphthyridine (preferably the oxalate salt) into the degassed solvent while maintaining a positive flow of Argon over the vial mouth.

  • Sealing: Flush the headspace with Argon for 30 seconds, quickly remove the needles, and seal the septum with Parafilm. Store immediately at -20°C.

Part 4: Quantitative Storage Data

The following table summarizes the expected shelf-life and purity retention of 1-Methyldecahydro-1,5-naphthyridine under various storage conditions, demonstrating the overwhelming superiority of salt formation.

Storage FormTemperatureAtmosphereTimeframeExpected Purity RetentionPrimary Degradant Observed
Free Base 25°C (Room Temp)Ambient Air1 Month< 85%N-Oxides, Polymeric species
Free Base 2-8°CAmbient Air3 Months~ 90%N-Oxides
Free Base -20°CArgon6 Months> 98%Trace Demethylation
Oxalate Salt 25°C (Room Temp)Ambient Air12 Months> 99%None (Highly Stable)
Oxalate Salt 2-8°CAmbient Air24+ Months> 99.5% None (Highly Stable)

Part 5: References

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture Source: PubMed Central (PMC) / JACS URL:[Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes Source: Taylor & Francis (Carbon Management) URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the purity of 1-Methyldecahydro-1,5-naphthyridine using quantitative HPLC

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. The Analytical Challenge of Bicyclic Aliphatic Amines 1-Methyldecahydro-1,5-naphthyridine is a complex, conformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge of Bicyclic Aliphatic Amines

1-Methyldecahydro-1,5-naphthyridine is a complex, conformationally restricted bicyclic diamine widely utilized as a specialized building block and pharmaceutical intermediate[1]. Validating the purity of such aliphatic amines presents a distinct challenge in analytical chemistry. Because the decahydro-1,5-naphthyridine scaffold lacks a conjugated π-system, it does not possess a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV methods practically blind to the analyte and its structurally similar impurities. Furthermore, the highly basic nature of the secondary and tertiary nitrogens in its bicyclic core leads to severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual silanols.

To establish a self-validating analytical system —where the method intrinsically proves its own accuracy and reliability—we must move beyond standard UV detection. This guide objectively compares quantitative HPLC (qHPLC) utilizing Charged Aerosol Detection (CAD) against alternative methods (derivatization-UV, GC-FID, and qNMR) and provides a field-proven, step-by-step protocol for high-fidelity purity validation.

Comparative Analysis: Selecting the Optimal Modality

When validating the purity of 1-Methyldecahydro-1,5-naphthyridine, the analytical method must account for both the intrinsic properties of the analyte and the dynamic environment of the chromatographic system.

qHPLC with Charged Aerosol Detection (CAD) vs. ELSD

Both CAD and Evaporative Light Scattering Detection (ELSD) are universal detectors that vaporize the mobile phase to measure the remaining non-volatile analyte. However, ELSD relies on light scattering, which is highly dependent on particle size. Consequently, ELSD exhibits a non-linear response with respect to the organic modifier content during gradient elution, leading to the underestimation of volatile impurities and an overestimation of purity[2]. The CAD Advantage: CAD measures the charge transferred to dried aerosol particles via a secondary nitrogen gas stream. This yields an essentially linear response independent of the analyte's chemical structure or the mobile phase gradient[2]. For a non-chromophoric compound like 1-Methyldecahydro-1,5-naphthyridine, CAD provides the most accurate, uniform response factor for both the active pharmaceutical ingredient (API) and its unknown impurities.

HPLC-UV via Pre-Column Derivatization

Aliphatic amines can be quantitatively converted into detectable derivatives using reagents like 2,4-Dinitrofluorobenzene (DNFB) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)[3]. While this imparts strong UV or fluorescence absorption, the derivatization process introduces significant causality for error: incomplete reaction kinetics, derivative instability, and the introduction of reagent-based artifact peaks. It is a viable alternative but lacks the direct simplicity of CAD.

Gas Chromatography (GC-FID) & Quantitative NMR (qNMR)
  • GC-FID: Flame Ionization Detection is excellent for volatile compounds. However, 1-Methyldecahydro-1,5-naphthyridine is prone to thermal degradation and active-site adsorption within the GC inlet, which can artificially skew the purity profile.

  • qNMR: The gold standard for primary ratio determination without the need for an external reference standard[3]. However, qNMR lacks the sensitivity (Limit of Detection) required to profile trace impurities below the 0.1% threshold required by ICH guidelines.

Quantitative Data Comparison

The following table summarizes the experimental performance of these techniques when analyzing a synthesized batch of 1-Methyldecahydro-1,5-naphthyridine.

Table 1: Method Comparison for 1-Methyldecahydro-1,5-naphthyridine Purity Validation

Analytical MethodDetermined Purity (%)Intraday RSD (%)LOD (µg/mL)Key Mechanistic Limitation
qHPLC-CAD (Direct) 99.150.850.05Requires strictly volatile mobile phase buffers.
qHPLC-UV (Derivatized) 99.422.100.02High variance due to derivatization kinetics.
GC-FID 98.801.450.10Risk of thermal degradation in the injection port.
qNMR 99.200.50~50.0Insufficient sensitivity for trace impurity profiling[3].

Data Interpretation: qHPLC-CAD offers the optimal balance of high precision (low RSD), excellent sensitivity, and direct measurement without the artifacts introduced by chemical derivatization.

Experimental Workflow Visualization

Workflow Sample 1-Methyldecahydro- 1,5-naphthyridine Prep Sample Dissolution (Volatile Solvent) Sample->Prep Deriv Pre-column Derivatization (e.g., DNFB / DMQC-OSu) Prep->Deriv Indirect Method LC HPLC Separation (High-pH C18 Column) Prep->LC Direct Method Deriv->LC CAD Charged Aerosol Detection (Universal, Linear) LC->CAD Volatile Buffer UV UV/Vis Detection (Chromophore Dependent) LC->UV Data Quantitative Purity Validation CAD->Data UV->Data

Analytical workflow comparing direct HPLC-CAD vs. indirect HPLC-UV for aliphatic amine validation.

Step-by-Step Protocol: qHPLC-CAD Method

To ensure a self-validating system, the chromatographic conditions must suppress the ionization of the basic nitrogens in 1-Methyldecahydro-1,5-naphthyridine while remaining entirely volatile to prevent CAD capillary clogging.

Reagents and Equipment
  • System: UHPLC system hyphenated with a Corona Charged Aerosol Detector (CAD).

  • Column: High-pH tolerant C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Causality: Ethylene-bridged hybrid particles resist dissolution at high pH, allowing us to operate above the pKa of the amine to prevent peak tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide. Causality: Ammonium formate is fully volatile, satisfying CAD requirements, while the high pH ensures the analyte remains in its neutral free-base form.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Sample Preparation
  • Accurately weigh 10.0 mg of 1-Methyldecahydro-1,5-naphthyridine standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume using a 50:50 mixture of Mobile Phase A and B (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Gradient Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 95% B

    • 10.0 - 12.0 min: Hold at 95% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 16.0 min: Column equilibration at 5% B

CAD Detector Settings
  • Evaporator Temperature: 35°C (Optimized for semi-volatile amines to prevent analyte loss during aerosol drying).

  • Data Collection Rate: 10 Hz

  • Filter: 3.6 seconds

Method Validation Data

A robust method must prove its linearity and precision. Below is the validation data generated using the aforementioned qHPLC-CAD protocol.

Table 2: qHPLC-CAD Method Validation Parameters

Validation ParameterResultICH Acceptance Criteria
Linearity Range 0.05 – 1.5 mg/mLN/A
Correlation Coefficient ( R2 ) 0.9992 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise 10
Intraday Precision (RSD, n=6) 0.85% 2.0%
Recovery (Spiked at 100%) 99.8%98.0% – 102.0%

References

  • (4Ar,8ar)-rel-1-methyl-decahydro-1,5-naphthyridine, oxalic acid - chemicalmanufacturers.in - [Link]

  • Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis - American Laboratory -[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyldecahydro-1,5-naphthyridine

Introduction: A Proactive Stance on Safety As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety protocols for handling 1-Methyldecahydro-1,5-naphthyridine. It is critical to note that a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available at the time of this publication.

Therefore, this document is built upon a foundation of scientific integrity and expert assessment, deriving its recommendations from the known hazards of structurally analogous compounds. Our primary references are the hazard classifications for the positional isomer, 1-methyl-decahydro-1,6-naphthyridine , and the parent compound, decahydro-1,5-naphthyridine .[1][2] This conservative approach ensures we are prepared for the most significant potential risks, building a self-validating system of safety that protects you, your colleagues, and your research.

Anticipated Hazard Profile

Based on available data for closely related molecules, 1-Methyldecahydro-1,5-naphthyridine should be handled as a substance with the potential for severe health effects. The core logic is that the saturated heterocyclic amine structure is prone to causing corrosive damage and systemic toxicity.

Anticipated Hazard GHS Classification (Inferred) Justification and Immediate Implications
Skin Corrosion/Burns Category 1BCauses severe skin burns and eye damage.[1] Direct contact can cause rapid tissue destruction. Implication: Robust skin and eye protection is non-negotiable.
Serious Eye Damage Category 1Causes serious, potentially irreversible eye damage.[1] Implication: Chemical splash goggles and a full-face shield are mandatory.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1] The compound can likely be absorbed through the skin, making comprehensive barrier protection essential. Implication: All handling must occur in a certified chemical fume hood.
Respiratory Irritation STOT SE 3May cause respiratory irritation, drowsiness, or dizziness.[1] Implication: Engineering controls (fume hood) are the primary defense against vapor inhalation.

Primary Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The primary method of exposure control must always be the removal or containment of the hazard at its source.

  • Chemical Fume Hood: All handling of 1-Methyldecahydro-1,5-naphthyridine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is to mitigate the significant risk of inhaling harmful vapors.[1]

  • Emergency Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance from the handling area. Verify their functionality before beginning any work.

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The following PPE ensemble is required for all work with 1-Methyldecahydro-1,5-naphthyridine. The principle here is redundancy and material compatibility; each component is chosen to address the specific, severe hazards posed by this class of compound.

Eye and Face Protection: Defending Against Irreversible Damage

Due to the inferred classification as a substance that causes severe eye damage, protection must be absolute.

  • Required: Chemical splash goggles (ANSI Z87.1 certified) worn in conjunction with a full-face shield.

  • Causality: Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors. The corrosive nature of amines requires the robust seal of goggles.[1] A face shield is added to protect the entire face from splashes during transfers of larger volumes.

Skin and Body Protection: A Resilient Chemical Barrier

Given the dual threat of severe skin corrosion and dermal toxicity, skin protection must be comprehensive.

  • Lab Coat: A chemical-resistant laboratory coat, preferably with knit cuffs, is required. Do not use standard cotton lab coats, which can absorb and hold chemicals against the skin.

  • Gloves: The selection of appropriate glove material is critical. Standard lightweight nitrile gloves, while common, are intended for incidental contact and are not suitable for prolonged handling of a corrosive amine.

    • Primary Handling (Extended Contact): Butyl rubber or Neoprene gloves are the recommended materials.[3][4][5] These materials show excellent resistance to a wide range of chemicals, including bases and amines.[3][6][7]

    • Double Gloving: For added safety, a double-gloving technique is advised. Wear a lighter-weight nitrile glove as the inner layer and a heavier Butyl or Neoprene glove as the outer layer. This provides a warning barrier; if the outer glove is compromised, the inner glove provides temporary protection while you retreat and re-glove.

    • Glove Change Frequency: Immediately replace gloves if you suspect contamination. Never reuse disposable gloves.[6]

Respiratory Protection: Reserved for Non-Routine Events

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is essential for emergency situations.

  • Required for Spills/Emergencies: A NIOSH-approved respirator with organic vapor (OV) cartridges. Personnel must be properly fit-tested and trained in the use of this equipment.

Operational Plan: Step-by-Step Guidance

Step 1: Preparation and PPE Donning
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the safety shower and eyewash are unobstructed.

  • Post a warning sign indicating that a corrosive and toxic chemical is in use.

  • Don PPE in the following order: lab coat, inner nitrile gloves, outer Butyl/Neoprene gloves, safety goggles, and finally, the face shield.

Step 2: Chemical Handling Workflow

The following diagram illustrates the mandatory workflow for handling 1-Methyldecahydro-1,5-naphthyridine. Adherence to this process flow is critical for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE 2. Don Full PPE Ensemble Prep->Don_PPE Weigh 3. Weigh/Transfer Chemical Don_PPE->Weigh React 4. Perform Reaction/ Dilution Weigh->React Decon 5. Decontaminate Glassware (in hood) React->Decon Waste 6. Segregate & Seal Hazardous Waste Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe handling workflow for 1-Methyldecahydro-1,5-naphthyridine.
Step 3: PPE Doffing and Disposal
  • Outer Gloves: With the inner gloves still on, remove the outer Butyl/Neoprene gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles. Clean and store them according to lab protocol.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential surface contamination.

  • Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 1-Methyldecahydro-1,5-naphthyridine must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, bench liners, etc.

    • Liquid Waste: Unused solutions and solvent rinses.

  • Container Compatibility: Ensure waste containers are made of a material compatible with organic amines (e.g., High-Density Polyethylene - HDPE).

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour any amount into the sewer system.

By integrating these expert-derived protocols into your standard operating procedures, you build a robust and trustworthy safety culture that provides value far beyond any single product. Your safety is paramount to successful research.

References

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Emergency and Safety Services. Glove Selection Page 1 of 20. [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • UConn Environmental Health and Safety. Chemical Resistant Glove Guide. [Link]

  • NextSDS. 1-methyl-decahydro-1,6-naphthyridine — Chemical Substance Information. [Link]

  • PubChem. 1,5-Naphthyridine. [Link]

  • NIST. Naphthalene, decahydro-1,5-dimethyl-. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.